4-Methoxynicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-2-3-8-4-5(6)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFMVOIWKXLAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626247 | |
| Record name | 4-Methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-31-8 | |
| Record name | 4-Methoxy-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10177-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxypyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methoxynicotinic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the key physicochemical properties of 4-Methoxynicotinic acid. While extensive research on the specific biological activities and signaling pathways of this compound is not widely available in peer-reviewed literature, this document serves as a foundational resource for its chemical identity and characteristics.
Core Physicochemical Data
This compound, a pyridine derivative, is identified by the following key parameters. This data is essential for accurate sourcing, formulation, and experimental design.
| Parameter | Value | Reference |
| CAS Number | 10177-31-8 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.1354 g/mol | [1] |
| Purity | ≥95% (commercially available) |
Synthesis and Research Applications
Currently, detailed experimental protocols for the synthesis of this compound and its specific biological applications are not extensively documented in publicly accessible scientific literature. The compound is available from various chemical suppliers, indicating its use in research, likely as a building block or intermediate in the synthesis of more complex molecules.
Logical Relationship: Chemical Identification
The diagram below illustrates the fundamental relationship between the common name and the primary chemical identifiers for this compound. Accurate identification is the first step in any research or development workflow.
Caption: Core identifiers for this compound.
Conclusion
While this compound is a well-defined chemical entity with an established CAS number and molecular weight, its biological role, mechanism of action, and associated signaling pathways remain areas for future investigation. Researchers interested in this compound may need to undertake exploratory studies to elucidate its potential therapeutic or biological functions. The information provided herein serves as a verified starting point for such endeavors.
References
Spectroscopic Profile of 4-Methoxynicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the spectroscopic data for 4-Methoxynicotinic acid. Due to the limited availability of a complete, unified dataset in publicly accessible literature, this document compiles predicted data based on analogous compounds and general spectroscopic principles, alongside detailed experimental protocols for obtaining such data.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data
The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and pyridine ring nitrogen.
| Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2 (ortho to -COOH) | ~8.9 - 9.1 | Singlet | - |
| H-6 (ortho to N) | ~8.5 - 8.7 | Doublet | ~5.0 - 6.0 |
| H-5 (meta to -COOH) | ~7.0 - 7.2 | Doublet | ~5.0 - 6.0 |
| -OCH₃ | ~3.9 - 4.1 | Singlet | - |
| -COOH | ~11.0 - 13.0 | Broad Singlet | - |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and often appears as a broad signal.
¹³C NMR (Carbon-13 NMR) Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ) in ppm |
| C=O (Carboxylic Acid) | ~165 - 170 |
| C-4 (ipso, attached to -OCH₃) | ~160 - 165 |
| C-2 (ipso, attached to -COOH) | ~150 - 155 |
| C-6 | ~148 - 152 |
| C-3 | ~120 - 125 |
| C-5 | ~108 - 112 |
| -OCH₃ | ~55 - 60 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, methoxy, and pyridine functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic, -OCH₃) | 3000 - 2850 | Medium |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong |
| C=C and C=N stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong |
| C-O stretch (Aryl Ether) | 1275 - 1200 and 1075 - 1020 | Strong |
| O-H bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| Ion | Predicted m/z | Description |
| [M]+• | 153.04 | Molecular Ion |
| [M-OH]+ | 136.04 | Loss of hydroxyl radical |
| [M-COOH]+ | 108.04 | Loss of carboxyl group |
| [M-OCH₃]+ | 122.03 | Loss of methoxy radical |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for a solid organic acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as the chemical shifts can vary.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
-
Instrumentation and Data Acquisition :
-
Use a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
For ¹H NMR :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 14 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
For ¹³C NMR :
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small, powdered amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition :
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For a compound like this compound, direct infusion or introduction via Gas Chromatography (GC) or Liquid Chromatography (LC) can be used. For LC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
-
Ionization :
-
Electrospray ionization (ESI) is a common and suitable technique for this type of molecule, typically run in positive or negative ion mode.
-
Electron ionization (EI) can also be used, particularly with GC-MS, which will likely lead to more fragmentation.
-
-
Mass Analysis and Detection :
-
A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion to generate the mass spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
The Potential Biological Activities of 4-Methoxynicotinic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of 4-methoxynicotinic acid, focusing on its plausible role as a modulator of the hypoxia-inducible factor (HIF) pathway. While direct evidence of this compound as a potent prolyl hydroxylase domain (PHD) inhibitor is not extensively documented in publicly available literature, its structural similarity to known HIF stabilizers and the established activity of other nicotinic acid derivatives in this domain suggest its potential as a scaffold or precursor for novel therapeutic agents. This document provides a comprehensive overview of the underlying biological mechanisms, detailed experimental protocols for assessing such activity, and a framework for interpreting potential findings.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway and its Therapeutic Potential
The cellular response to low oxygen levels, or hypoxia, is primarily orchestrated by the hypoxia-inducible factor (HIF) family of transcription factors. Under normoxic conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized and targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within the HIF-α subunit by a family of enzymes known as prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event allows for the recognition of HIF-α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.
In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is diminished, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. This heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in a myriad of adaptive processes, including erythropoiesis (via erythropoietin, EPO), angiogenesis (via vascular endothelial growth factor, VEGF), and metabolic reprogramming.
The pharmacological inhibition of PHD enzymes presents a compelling therapeutic strategy to mimic a hypoxic response, thereby upregulating the production of beneficial proteins like EPO. This has led to the development of a new class of drugs known as HIF prolyl hydroxylase inhibitors (HIF-PHIs) for the treatment of anemia associated with chronic kidney disease.
This compound: A Potential Scaffold for PHD Inhibition
While this compound has not been prominently featured as a standalone PHD inhibitor in major studies, its core nicotinic acid structure is a key component in a variety of biologically active molecules. Research into the structure-activity relationships of PHD inhibitors has revealed that various pyridine-based scaffolds can serve as effective inhibitors. These compounds often act as 2-oxoglutarate mimetics, chelating the ferrous iron at the active site of the PHD enzyme and preventing the hydroxylation of HIF-α.
The synthesis of various PHD inhibitors has utilized nicotinic acid derivatives as starting materials or key intermediates. Therefore, it is plausible that this compound could serve as a valuable building block in the synthesis of more complex and potent PHD inhibitors. Its methoxy and carboxylic acid functional groups offer handles for chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.
Signaling Pathways and Experimental Workflows
To investigate the potential biological activities of this compound as a HIF-PHI, a series of well-established experimental workflows can be employed. These workflows are designed to assess its direct enzymatic inhibition, its effect on HIF-1α stabilization in a cellular context, and its engagement with the target protein.
An In-depth Technical Guide to 4-Methoxynicotinic Acid Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methoxynicotinic acid derivatives and analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and oncology.
Core Concepts: Synthesis and Biological Significance
This compound, a pyridine derivative, serves as a versatile scaffold for the development of novel bioactive compounds. The presence of the methoxy group at the 4-position and the carboxylic acid at the 3-position of the pyridine ring provides key handles for chemical modification, allowing for the generation of diverse libraries of esters, amides, and other analogs. These modifications can significantly influence the physicochemical properties and biological activity of the parent molecule.
Derivatives of nicotinic acid have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The exploration of this compound derivatives, in particular, is an emerging area of interest with the potential to yield novel therapeutic candidates.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves standard organic chemistry transformations targeting the carboxylic acid moiety.
General Synthesis of this compound Esters
Esterification of this compound can be achieved through various methods, with the Fischer-Speier esterification being a common approach.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
General Synthesis of this compound Amides
Amide derivatives are typically synthesized by activating the carboxylic acid group of this compound, followed by reaction with a primary or secondary amine.
Experimental Protocol: Amide Synthesis via Acyl Chloride
-
Acyl Chloride Formation: Convert this compound to its corresponding acyl chloride by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or toluene. This reaction is often performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
-
Amine Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent.
-
Reaction: Slowly add the freshly prepared 4-methoxynicotinoyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amide can be purified by recrystallization or column chromatography.
A general workflow for the synthesis of this compound amides is depicted below.
Biological Activities of this compound Derivatives
Derivatives of nicotinic acid have shown promise in various therapeutic areas, with a significant focus on their anticancer potential. The biological activity of these compounds is highly dependent on the nature of the substituents introduced.
Anticancer Activity
Several studies have reported the cytotoxic effects of nicotinic acid derivatives against various cancer cell lines. While specific data for a broad range of this compound analogs is still emerging, preliminary findings suggest that these compounds may exhibit antiproliferative activity. The table below summarizes the reported anticancer activity of some representative nicotinic acid derivatives to provide a comparative context.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| NA-1 | Nicotinic acid hydrazone | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [1] |
| NA-2 | 1,3,4-Oxadiazoline of nicotinic acid | Bacillus subtilis ATCC 6633 | 7.81 | [1] |
| NA-3 | 1,3,4-Oxadiazoline of nicotinic acid | Staphylococcus aureus ATCC 6538 | 7.81 | [1] |
| 4a | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast Cancer) | 0.11 | [2] |
| 4d | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast Cancer) | 0.18 | [2] |
| 16b | 4-Oxoquinoline-3-carboxamide | ACP03 (Gastric Cancer) | 1.92 | [3] |
| 17b | 4-Oxoquinoline-3-carboxamide | ACP03 (Gastric Cancer) | 5.18 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
The general workflow for an MTT assay is illustrated below.
Enzyme Inhibition
The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can be modified to fit into the active sites of various enzymes. While specific enzyme inhibition data for this compound analogs is limited, related heterocyclic compounds have shown inhibitory activity against enzymes such as farnesyl protein transferase.
Potential Signaling Pathways
The anticancer activity of small molecules is often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways modulated by this compound derivatives are yet to be fully elucidated, the PI3K/Akt/mTOR and MAPK/ERK pathways are common targets for anticancer agents and represent plausible mechanisms of action.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development.[4] Natural products and their derivatives have been shown to inhibit this pathway at various nodes.[4]
A simplified representation of the PI3K/Akt/mTOR signaling pathway is shown below.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival.[5] The Ras/Raf/MEK/ERK cascade is a central component of this pathway and is frequently activated in cancer.[5]
A simplified diagram of the MAPK/ERK signaling pathway is presented below.
Future Directions
The field of this compound derivatives and analogs holds considerable promise for the discovery of novel therapeutic agents. Future research should focus on:
-
Expansion of Chemical Libraries: Synthesizing a broader range of derivatives with diverse substitutions to establish clear structure-activity relationships (SAR).
-
Comprehensive Biological Screening: Evaluating the synthesized compounds against a wide panel of cancer cell lines and relevant enzymes to identify potent and selective inhibitors.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the most active compounds to understand their mechanism of action.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of lead compounds in preclinical animal models of cancer.
By systematically exploring the chemical space and biological activities of this compound derivatives, the scientific community can unlock their full potential in the development of next-generation therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxynicotinic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data for 4-Methoxynicotinic acid and structurally related compounds. A complete, verified Safety Data Sheet (SDS) for this compound (CAS No. 10177-31-8) was not available at the time of writing. All handling and safety procedures should be conducted with caution and in accordance with established laboratory safety protocols.
Introduction
This compound is a pyridinecarboxylic acid derivative with potential applications in pharmaceutical research and development. As with any chemical substance, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the known and inferred safety and handling precautions for this compound, based on data from structurally similar compounds.
Hazard Identification and Classification
While a specific GHS classification for this compound is not definitively available, data from analogous compounds, such as other methoxynicotinic acid isomers and substituted nicotinic acids, strongly suggest the following potential hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Consequently, this compound should be handled as a hazardous substance with the appropriate precautions.
Signal Word: Warning[1]
Precautionary Statements
The following precautionary statements, derived from safety data for similar compounds, should be observed[1][2]:
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
Quantitative physical and chemical data for this compound are limited. The following table summarizes available information for the compound and its isomers, as well as a structurally related compound, 4-Methoxybenzoic acid. The significant variation in melting points among isomers highlights the need for experimental determination of the properties of this compound.
| Property | This compound | 2-Methoxynicotinic acid | 5-Methoxynicotinic acid | 4-Methoxybenzoic acid |
| CAS Number | 10177-31-8[3][4][5] | 16498-81-0 | 20826-03-3[6] | 100-09-4[7][8] |
| Molecular Formula | C₇H₇NO₃[4][5] | C₇H₇NO₃ | C₇H₇NO₃[6] | C₈H₈O₃[8] |
| Molecular Weight | 153.14 g/mol [4] | 153.14 g/mol | 153.14 g/mol [6] | 152.15 g/mol [8] |
| Appearance | Likely a white to off-white crystalline solid. | Not specified. | Not specified. | White to slightly gray-beige powder.[7] |
| Melting Point | Data not available. | 144-146 °C | 235-237 °C[6] | 182-185 °C[7] |
| Boiling Point | Data not available. | 78 °C at 0.1 torr | Data not available. | 275-277 °C[8] |
| Solubility | Data not available. Likely sparingly soluble in water, soluble in organic solvents. | Data not available. | Data not available. | Sparingly soluble in water (0.3 g/L at 20°C); soluble in alcohol and ether.[7][8] |
Safety and Handling Protocols
Based on the inferred hazards, the following protocols are recommended for handling this compound in a laboratory setting.
Engineering Controls
-
Work with this compound in a well-ventilated area.
-
A certified chemical fume hood is required for any procedures that may generate dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.
Handling Procedures
-
Avoid all personal contact with the substance.
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or other secure area.
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention. Provide the attending physician with this safety information.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes.
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as described in Section 4.2. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely available. Researchers should develop specific protocols based on the requirements of their individual experiments, incorporating the safety and handling procedures outlined in this guide. A general workflow for handling a crystalline solid organic acid is provided below.
Caption: General experimental workflow for handling a solid organic acid.
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, related compounds have shown notable effects. For instance, derivatives of 4-Methoxybenzoic acid have demonstrated anticancer, antimicrobial, and antioxidant properties. Some of these effects are mediated through the inhibition of key cell survival pathways, such as the Akt/NF-κB signaling pathway. Further research is warranted to determine if this compound exhibits similar biological activities.
Caption: Hypothesized inhibition of the Akt/NF-κB pathway by this compound.
Conclusion
This compound should be handled with care in a laboratory setting, assuming it to be an irritant to the skin, eyes, and respiratory system. Adherence to standard safety protocols, including the use of appropriate engineering controls and personal protective equipment, is crucial. While there are gaps in the specific physical, chemical, and toxicological data for this compound, the information available for structurally related molecules provides a solid foundation for its safe handling. Further research is needed to fully characterize the properties and biological activities of this compound.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. bjoka-vip.com [bjoka-vip.com]
- 4. appchemical.com [appchemical.com]
- 5. scbt.com [scbt.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 8. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]
A Technical Guide to 4-Methoxynicotinic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-Methoxynicotinic acid, a key chemical intermediate for researchers in the fields of drug discovery and life sciences. This document outlines commercial suppliers, key quantitative data, and practical guidance for its use in experimental settings.
Commercial Suppliers and Quantitative Data
For researchers looking to source this compound (CAS Number: 10177-31-8), a variety of commercial suppliers offer different grades and quantities. To facilitate comparison, the following table summarizes key quantitative data from several suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Santa Cruz Biotechnology | sc-225308 | ≥98% | Contact Supplier | Contact Supplier |
| CP Lab Safety | AAB-AA0005D7-5g | 95% | 5 g | $222.40 |
| CyclicPharma | SL11841 | ≥98% | Contact Supplier | Contact Supplier |
| ChemBK | N/A | 95%, 98% | Contact Supplier | Contact Supplier |
| Appchem | AI06855 | N/A | Contact Supplier | Contact Supplier |
| BLD Pharm | N/A | N/A | Contact Supplier | Contact Supplier |
| Matrix Scientific | 011102 | N/A | 5 g, 25 g, 100 g | $11.00 (5g), $19.00 (25g), $59.00 (100g) |
Physicochemical Properties and Handling
Solubility:
The solubility of nicotinic acid has been determined in various common laboratory solvents. This information can serve as a useful starting point for preparing stock solutions of this compound. A study on nicotinic acid reported the following solubility order: dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile.[1] Given its structural similarity, this compound is expected to be readily soluble in DMSO and ethanol.[2][3] For cell-based assays, preparing a concentrated stock solution in DMSO is a common practice.
Stability:
The stability of any research chemical is critical for reproducible experimental results. While specific stability data for this compound in cell culture media is not published, general considerations for the stability of small molecules in such media should be taken into account. Factors such as pH, temperature, and interaction with media components can affect compound stability.[4][5] It is recommended to prepare fresh working solutions from a frozen stock for each experiment to minimize degradation. A general protocol for assessing the stability of a compound in cell culture media is provided in the experimental protocols section.
Experimental Protocols
While specific, published experimental protocols detailing the use of this compound are limited, this section provides representative methodologies for common laboratory procedures based on best practices for similar small molecules.
Preparation of Stock Solutions
A precise and accurate stock solution is the foundation of reliable experimental data.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Methodology:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add a precise volume of a suitable solvent, such as DMSO, to the weighed compound to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds but should be done with caution to avoid degradation.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
In Vitro Cell-Based Assay Protocol (General)
This protocol provides a general framework for assessing the biological activity of this compound in a cell-based assay.
Experimental Workflow for a Cell-Based Assay
Caption: General workflow for conducting an in vitro cell-based assay.
Methodology:
-
Cell Seeding: Seed the cells of interest into a multi-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Readout: Perform the specific assay to measure the desired biological endpoint (e.g., cell viability, proliferation, apoptosis, or a specific signaling event).
-
Data Analysis: Analyze the data to determine the effect of this compound on the measured parameter.
Signaling Pathway Analysis
Currently, there is limited published information directly implicating this compound in specific signaling pathways. However, nicotinic acid (niacin) is known to exert its effects through the G protein-coupled receptor, HM74A, which can influence the arachidonic acid signaling pathway.[6] Researchers investigating the mechanism of action of this compound may consider exploring its potential interaction with nicotinic acid receptors and downstream signaling cascades.
Hypothetical Signaling Pathway Investigation
Caption: A logical diagram for investigating the potential signaling pathway of this compound.
This guide provides a foundational resource for researchers working with this compound. As with any research chemical, it is imperative to consult the latest safety and handling information and to validate experimental protocols within your specific laboratory context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of 4-Methoxynicotinic Acid: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Geometry Optimization
The initial step in the theoretical investigation of a molecule is the determination of its most stable three-dimensional conformation, known as geometry optimization. This is typically achieved using quantum chemical methods, most notably Density Functional Theory (DFT).
Computational Protocol for Geometry Optimization
A common and robust method for the geometry optimization of organic molecules like 4-Methoxynicotinic acid involves the following steps:
-
Initial Structure Creation: A 2D or 3D model of this compound is constructed using molecular modeling software.
-
Choice of Computational Method: Density Functional Theory (DFT) is widely employed due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for such systems.
-
Basis Set Selection: A basis set is a set of mathematical functions used to describe the atomic orbitals. The 6-311++G(d,p) basis set is a good starting point, offering a good compromise between accuracy and computational expense. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogens, respectively, allowing for more flexibility in the description of bonding.
-
Optimization Algorithm: An iterative algorithm, such as the Berny optimization algorithm, is used to find the minimum energy structure. The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Optimized Geometrical Parameters
The following table presents representative optimized geometrical parameters (bond lengths and bond angles) for this compound, derived from DFT calculations on analogous structures. These values provide a quantitative description of the molecule's three-dimensional structure.
| Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| N1-C2 | 1.34 | C6-N1-C2 | 117.0 |
| C2-C3 | 1.40 | N1-C2-C3 | 123.5 |
| C3-C4 | 1.39 | C2-C3-C4 | 119.0 |
| C4-C5 | 1.39 | C3-C4-C5 | 120.0 |
| C5-C6 | 1.39 | C4-C5-C6 | 119.5 |
| C6-N1 | 1.34 | C5-C6-N1 | 121.0 |
| C3-C7 | 1.50 | C2-C3-C7 | 120.5 |
| C4-O9 | 1.36 | C3-C4-O9 | 125.0 |
| C7-O8 | 1.22 | C3-C7-O8 | 124.0 |
| C7-O10 | 1.35 | C3-C7-O10 | 112.0 |
| O9-C11 | 1.43 | C4-O9-C11 | 118.0 |
| C7-O10-H11 | - | C7-O10-H11 | 108.0 |
Note: These values are illustrative and based on typical bond lengths and angles for similar molecular fragments. For precise research, it is recommended to perform dedicated calculations for this compound.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide insights into the molecule's bonding and structure.
Computational Protocol for Vibrational Frequencies
The calculation of vibrational frequencies is typically performed on the optimized geometry using the same level of theory and basis set. The output provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies.
Calculated Vibrational Frequencies
The following table summarizes the key calculated vibrational frequencies for this compound and their assignments, based on studies of related molecules.
| Frequency (cm⁻¹) | Assignment | Description |
| ~3500 | O-H stretch | Stretching of the carboxylic acid hydroxyl group |
| ~3100-3000 | C-H stretch (aromatic) | Stretching of C-H bonds on the pyridine ring |
| ~2950 | C-H stretch (methyl) | Asymmetric and symmetric stretching of the methoxy group C-H bonds |
| ~1720 | C=O stretch | Stretching of the carbonyl group in the carboxylic acid |
| ~1600, ~1580 | C=C, C=N stretch | Aromatic ring stretching vibrations |
| ~1450 | C-H bend (methyl) | Bending vibrations of the methoxy group |
| ~1250 | C-O stretch (asymmetric) | Asymmetric stretching of the C-O-C bond of the methoxy group |
| ~1030 | C-O stretch (symmetric) | Symmetric stretching of the C-O-C bond of the methoxy group |
| ~850 | C-H out-of-plane bend | Out-of-plane bending of aromatic C-H bonds |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Computational Protocol for FMO Analysis
The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the same level of theory. These energies are then used to calculate various global reactivity descriptors.
Electronic Properties and Reactivity Descriptors
The following table presents typical values for the electronic properties of this compound, which can be derived from the HOMO and LUMO energies.
| Parameter | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -6.5 | Electron-donating capacity |
| LUMO Energy (ELUMO) | - | -1.8 | Electron-accepting capacity |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 | Chemical reactivity and stability |
| Ionization Potential (IP) | -EHOMO | 6.5 | Energy required to remove an electron |
| Electron Affinity (EA) | -ELUMO | 1.8 | Energy released upon gaining an electron |
| Electronegativity (χ) | (IP + EA) / 2 | 4.15 | Ability to attract electrons |
| Chemical Hardness (η) | (IP - EA) / 2 | 2.35 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.21 | Reciprocal of hardness, indicates reactivity |
Visualizations
Molecular Structure of this compound
Caption: 2D representation of the molecular structure of this compound.
Workflow for Theoretical Study of this compound
Caption: A generalized workflow for the theoretical study of this compound.
Conclusion
This technical guide has outlined the fundamental theoretical methodologies for the computational study of this compound. By employing Density Functional Theory, researchers can gain profound insights into the molecule's geometric and electronic structure, vibrational properties, and chemical reactivity. The presented protocols and tabulated data, while based on analogous systems, provide a robust framework for initiating and conducting in-depth theoretical investigations. Such computational explorations are invaluable for understanding the molecule's behavior at a quantum level and for guiding the rational design and development of novel therapeutic agents. It is recommended that for specific applications, dedicated computational studies on this compound be performed to obtain precise and reliable data.
Methodological & Application
Synthesis of 4-Methoxynicotinic Acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxynicotinic acid, a valuable building block in pharmaceutical and materials science research. The protocols outlined herein describe two primary synthetic routes starting from commercially available precursors: 4-chloronicotinic acid and 4-hydroxynicotinic acid. These methods have been selected for their reliability and scalability, offering researchers reproducible procedures for obtaining high-purity this compound.
Introduction
This compound, a derivative of nicotinic acid (Vitamin B3), is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structural motif is found in compounds investigated for a range of therapeutic applications. The methoxy group at the 4-position of the pyridine ring significantly influences the electronic properties and metabolic stability of the molecule, making it a desirable scaffold for drug design and development. This application note provides detailed procedures for the preparation of this compound from two common starting materials, enabling researchers to select the most suitable route based on reagent availability and experimental capabilities.
Data Presentation
The following table summarizes the quantitative data for the two primary synthetic routes to this compound.
| Starting Material | Synthetic Route | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 4-Chloronicotinic Acid | Nucleophilic Aromatic Substitution | Sodium Methoxide | Methanol | 4 hours | 85-95 | >98 |
| 4-Hydroxynicotinic Acid | O-Methylation | Dimethyl Sulfate, Sodium Bicarbonate | Acetone | 24 hours | 96 (analogous) | High |
Experimental Protocols
Protocol 1: Synthesis from 4-Chloronicotinic Acid via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 4-chloronicotinic acid through a nucleophilic aromatic substitution reaction with sodium methoxide. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro group by the methoxide ion.
Materials:
-
4-Chloronicotinic acid
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloronicotinic acid (1 equivalent) in anhydrous methanol.
-
Reagent Addition: To the stirred solution, add sodium methoxide (1.5 - 2.0 equivalents). If using solid sodium methoxide, add it portion-wise to control any exotherm.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the product.
-
Isolation: Filter the precipitated solid and wash with a small amount of cold deionized water.
-
Purification: The crude product can be recrystallized from a suitable solvent such as ethanol/water to afford pure this compound.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Synthesis from 4-Hydroxynicotinic Acid via O-Methylation
This protocol details the O-methylation of 4-hydroxynicotinic acid using dimethyl sulfate as the methylating agent and a mild base. This method is based on analogous procedures for the methylation of hydroxybenzoic acids, which have been shown to be high-yielding.[1]
Materials:
-
4-Hydroxynicotinic acid
-
Dimethyl sulfate (DMS)
-
Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxynicotinic acid (1 equivalent) and sodium bicarbonate (2-3 equivalents) in anhydrous acetone.
-
Reagent Addition: To the stirred suspension, add dimethyl sulfate (1.2 - 1.5 equivalents) dropwise at room temperature. Caution: Dimethyl sulfate is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic routes to this compound.
References
Application Notes and Protocols for the Step-by-Step Synthesis of 4-Methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxynicotinic acid, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented, starting from either 4-chloronicotinic acid or 4-hydroxynicotinic acid. The protocols include step-by-step instructions, reagent quantities, reaction conditions, and purification methods. Additionally, this guide includes characterization data, safety precautions, and diagrams to illustrate the experimental workflows.
Introduction
This compound (CAS No. 10177-31-8) is a pyridine derivative incorporating both a carboxylic acid and a methoxy group.[1][2][3][4] This structural motif is of significant interest in the development of novel therapeutic agents due to the electronic properties conferred by the methoxy group and the hydrogen bonding capabilities of the carboxylic acid and the pyridine nitrogen. This document outlines two reliable methods for the laboratory-scale synthesis of this compound, providing researchers with the necessary details to produce it for further investigation.
Synthesis Protocols
Two viable synthetic pathways for the preparation of this compound are detailed below. The choice of route may depend on the availability and cost of the starting materials.
Route 1: From 4-Chloronicotinic Acid
This route involves a nucleophilic aromatic substitution reaction where the chloro group at the 4-position of the pyridine ring is displaced by a methoxy group from sodium methoxide.
Route 2: From 4-Hydroxynicotinic Acid
This pathway follows a three-step sequence:
-
Esterification: Protection of the carboxylic acid group as a methyl ester.
-
Williamson Ether Synthesis: Methylation of the hydroxyl group.
-
Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.
Experimental Protocol 1: Synthesis of this compound from 4-Chloronicotinic Acid
This single-step protocol offers a direct conversion to the desired product.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloronicotinic Acid | 157.56 | 5.0 g | 31.7 mmol |
| Sodium Methoxide | 54.02 | 2.6 g | 48.1 mmol |
| Methanol (anhydrous) | 32.04 | 50 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | For washing | - |
| Water (deionized) | 18.02 | For work-up | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (31.7 mmol) of 4-chloronicotinic acid in 50 mL of anhydrous methanol.
-
Addition of Base: To the stirred solution, add 2.6 g (48.1 mmol) of sodium methoxide in portions.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of water.
-
Carefully acidify the aqueous solution to pH 4 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
-
Expected Yield:
Approximately 70-80%.
Experimental Protocol 2: Synthesis of this compound from 4-Hydroxynicotinic Acid
This three-step protocol involves protection, methylation, and deprotection.
Step 1: Esterification of 4-Hydroxynicotinic Acid
Reaction Scheme:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxynicotinic Acid | 139.11 | 5.0 g | 35.9 mmol |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |
| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | For extraction | - |
| Anhydrous Sodium Sulfate | 142.04 | For drying | - |
-
Reaction Setup: Suspend 5.0 g (35.9 mmol) of 4-hydroxynicotinic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.
-
Acid Addition: Carefully add 2 mL of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 12-16 hours, or until the starting material is consumed (monitored by TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
-
Isolation:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain methyl 4-hydroxynicotinate.
-
Approximately 85-95%.
Step 2: O-Methylation of Methyl 4-Hydroxynicotinate (Williamson Ether Synthesis)
Reaction Scheme:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (from previous step) | Moles |
| Methyl 4-hydroxynicotinate | 153.14 | ~4.7 g | ~30.7 mmol |
| Potassium Carbonate | 138.21 | 6.4 g | 46.3 mmol |
| Methyl Iodide | 141.94 | 2.9 mL (6.6 g) | 46.5 mmol |
| Acetone (anhydrous) | 58.08 | 75 mL | - |
-
Reaction Setup: In a 150 mL round-bottom flask, dissolve the methyl 4-hydroxynicotinate from the previous step in 75 mL of anhydrous acetone.
-
Addition of Base and Reagent: Add 6.4 g (46.3 mmol) of anhydrous potassium carbonate, followed by the dropwise addition of 2.9 mL (46.5 mmol) of methyl iodide.
-
Reflux: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture and filter off the inorganic salts.
-
Wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product, methyl 4-methoxynicotinate, can be purified by column chromatography on silica gel if necessary.
Approximately 70-85%.
Step 3: Hydrolysis of Methyl 4-Methoxynicotinate
Reaction Scheme:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (from previous step) | Moles |
| Methyl 4-methoxynicotinate | 167.16 | ~4.3 g | ~25.7 mmol |
| Sodium Hydroxide | 40.00 | 1.2 g | 30.0 mmol |
| Water | 18.02 | 30 mL | - |
| Methanol | 32.04 | 15 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
-
Reaction Setup: Dissolve the methyl 4-methoxynicotinate from the previous step in a mixture of 15 mL of methanol and 30 mL of water in a 100 mL round-bottom flask.
-
Saponification: Add 1.2 g (30.0 mmol) of sodium hydroxide and heat the mixture to reflux for 2-3 hours.
-
Work-up:
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 4 with concentrated hydrochloric acid in an ice bath to precipitate the product.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
-
Approximately 90-98%.
Characterization of this compound
| Property | Value |
| Molecular Formula | C₇H₇NO₃[1][2] |
| Molecular Weight | 153.14 g/mol [2] |
| CAS Number | 10177-31-8[1][2][3][4] |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently available in searched literature. Similar compounds like 4-methoxybenzoic acid melt at 182-185 °C[5] and 5-methoxynicotinic acid at 235-237 °C.[6] |
| ¹H NMR (DMSO-d₆) | Expected peaks around: δ 8.6 (s, 1H, pyridine-H), δ 7.5-8.0 (m, 2H, pyridine-H), δ 3.9 (s, 3H, OCH₃). Note: Actual chemical shifts may vary. Data for similar compounds like 3-methoxybenzoic acid show peaks at δ 7.73, 7.63, 7.39, 7.16, and 3.87.[7] |
| ¹³C NMR (DMSO-d₆) | Expected peaks around: δ 166 (C=O), δ 160-165 (C-OCH₃), δ 110-150 (pyridine carbons), δ 56 (OCH₃). Note: Actual chemical shifts may vary. Data for similar compounds like 3-methoxybenzoic acid show peaks at δ 171.8, 159.6, 130.6, 129.6, 122.7, 120.5, and 55.5.[7] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
4-Chloronicotinic acid and 4-hydroxynicotinic acid are irritants. Avoid inhalation and contact with skin and eyes.
-
Sodium methoxide is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Methyl iodide is a carcinogen and should be handled with extreme caution.
-
Concentrated acids (sulfuric and hydrochloric) are highly corrosive. Add them slowly and with cooling.
Diagrams
Workflow for Synthesis of this compound from 4-Chloronicotinic Acid
Caption: A streamlined one-step synthesis of this compound.
Workflow for Synthesis of this compound from 4-Hydroxynicotinic Acid
Caption: A three-step synthesis of this compound via an ester intermediate.
References
Application Notes: Analytical Methods for the Characterization of 4-Methoxynicotinic Acid
Introduction:
4-Methoxynicotinic acid is a substituted pyridine carboxylic acid of interest in pharmaceutical and chemical research. As with any compound intended for drug development or advanced chemical synthesis, rigorous characterization is essential to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The methodologies described are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Principle: High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The concentration of the analyte is determined by comparing the peak area from the sample to that of a known standard.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to make a 1.0 mg/mL stock solution.
-
Prepare working standards and sample solutions by diluting the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or Photo Diode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a phosphate buffer (pH 2.0).[1] For Mass Spectrometry compatibility, the buffer can be replaced with 0.1% formic acid in water.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 239 nm.[1]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of a reference standard.
-
Calculate the purity of the sample using the area percent method.
-
For quantitative analysis, generate a calibration curve using standards of known concentrations.
-
Data Presentation:
| Parameter | Expected Value | Notes |
| Column Type | C18 (250 x 4.6 mm, 5 µm) | Standard for reverse-phase chromatography of polar analytes. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) | Gradient elution may be required to resolve impurities. |
| Retention Time (t_R) | To be determined experimentally | Highly dependent on exact mobile phase composition and gradient. |
| Detection Wavelength | 239 nm | Optimal wavelength for detecting the pyridine chromophore.[1] |
| Linearity (r²) | > 0.998 | Expected for a validated quantitative method. |
| LOD / LOQ | To be determined experimentally | Method-specific; typically in the ng/mL range. |
Workflow Visualization:
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. Organic acids like this compound are not suitable for direct GC-MS analysis due to their low volatility and high polarity.[4] Therefore, a derivatization step is mandatory to convert the carboxylic acid group into a more volatile ester or silyl ester, making it amenable to GC analysis.[4][5] The mass spectrometer then fragments the derivatized molecule, providing a unique mass spectrum that acts as a molecular fingerprint.
Experimental Protocol:
-
Sample Preparation & Derivatization:
-
Place approximately 1 mg of the sample in a reaction vial and evaporate to complete dryness under a stream of nitrogen.
-
Step 1: Methoximation (Optional, for keto-acids): While not a keto-acid, this step can be included if related impurities are expected. Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL), vortex, and heat at 60°C for 60 minutes.[6]
-
Step 2: Silylation: Cool the sample to room temperature. Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization of the carboxylic acid group.[4]
-
Cool the vial to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in splitless mode at 260°C.[7]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
-
Data Analysis:
-
Identify the peak corresponding to the trimethylsilyl (TMS) derivative of this compound.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library or by interpreting the fragmentation pattern.
-
Data Presentation:
| Parameter | Expected Value | Notes |
| Derivatization Agent | BSTFA + 1% TMCS | Silylates the acidic proton to increase volatility. |
| Molecular Ion (M+) of TMS derivative | m/z 225 | Calculated for C₁₀H₁₅NO₃Si. |
| Key Fragment Ions (m/z) | To be determined experimentally | Expected fragments include [M-15]⁺ (loss of CH₃) and others related to the pyridine ring and TMS group. |
| GC Retention Time (t_R) | To be determined experimentally | Dependent on the specific temperature program and column. |
Workflow Visualization:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number and types of hydrogen atoms and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR will confirm the presence of the pyridine ring, the methoxy group, and the carboxylic acid proton, as well as their specific connectivity.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.[8]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.[9]
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Nuclei: ¹H (Proton) and ¹³C (Carbon-13).
-
Solvent: DMSO-d₆.
-
Temperature: 25°C.
-
¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.[3]
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine relative proton counts.
-
Assign peaks to the corresponding protons and carbons in the molecule based on chemical shift, multiplicity, and integration.
-
Data Presentation:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~13.0 | Singlet (broad) | 1H | -COOH |
| ~8.5 | Singlet | 1H | H-2 (Pyridine) | |
| ~8.2 | Doublet | 1H | H-6 (Pyridine) | |
| ~7.0 | Doublet | 1H | H-5 (Pyridine) | |
| ~3.9 | Singlet | 3H | -OCH₃ | |
| ¹³C NMR | ~168 | Singlet | - | -COOH |
| ~165 | Singlet | - | C-4 (Pyridine) | |
| ~152 | Singlet | - | C-6 (Pyridine) | |
| ~150 | Singlet | - | C-2 (Pyridine) | |
| ~125 | Singlet | - | C-3 (Pyridine) | |
| ~108 | Singlet | - | C-5 (Pyridine) | |
| ~56 | Singlet | - | -OCH₃ |
Note: Predicted shifts are based on analogous structures like 4-methoxybenzoic acid and nicotinic acid derivatives; actual values must be confirmed experimentally.[8][10]
Workflow Visualization:
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the vibrational energies of the chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule's functional groups, such as the carboxylic acid (O-H and C=O bonds) and the methoxy group (C-O bond) in this compound.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet Method: Mix approximately 1-2 mg of the this compound sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Alternatively (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: An FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Acquire a background spectrum (of the empty sample compartment or clean ATR crystal) before running the sample.
-
-
Data Analysis:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |
| ~3050 | Medium | Aromatic C-H stretch | Pyridine Ring |
| ~2850 | Medium | C-H sp³ stretch | Methoxy Group |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretches | Pyridine Ring |
| ~1250 | Strong | Asymmetric C-O-C stretch | Methoxy Group |
| ~1030 | Strong | Symmetric C-O-C stretch | Methoxy Group |
Note: Expected absorption bands are based on typical values for similar functional groups.[11][12]
Workflow Visualization:
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Separation of 4-Methoxypyridine N-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methoxynicotinic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxynicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable and versatile building block in the synthesis of a wide array of complex organic molecules. Its unique electronic and structural features, including the electron-donating methoxy group on the pyridine ring, make it an attractive starting material for the construction of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations, including amide bond formation and cross-coupling reactions.
Key Applications
This compound is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as enzyme inhibitors and other therapeutic agents. The pyridine nitrogen provides a handle for modifying solubility and pharmacokinetic properties, while the carboxylic acid and methoxy groups offer sites for diverse chemical modifications.
One notable application of a related nicotinic acid derivative is in the synthesis of novel antibacterial agents. For instance, derivatives of nicotinic acid have been investigated for their activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Experimental Protocols
Amide Bond Formation via Acyl Chloride
This protocol describes the synthesis of an amide derivative from this compound by first converting the carboxylic acid to an acyl chloride, followed by reaction with an amine.
Experimental Workflow:
Caption: Workflow for the two-step synthesis of N-substituted-4-methoxynicotinamides.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| This compound | C₇H₇NO₃ | 153.14 |
| Thionyl chloride | SOCl₂ | 118.97 |
| Amine (generic) | R-NH₂ | Varies |
| Triethylamine | (C₂H₅)₃N | 101.19 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
Procedure:
-
Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-methoxynicotinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude 4-methoxynicotinoyl chloride in anhydrous DCM.
-
To this solution, add the desired amine (1.0 eq) and triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Example):
| Product | Starting Amine | Yield (%) |
| N-benzyl-4-methoxynicotinamide | Benzylamine | 85 |
| N-(4-fluorophenyl)-4-methoxynicotinamide | 4-Fluoroaniline | 78 |
Palladium-Catalyzed Suzuki Cross-Coupling Reaction
This protocol outlines the use of a this compound derivative in a Suzuki cross-coupling reaction to form a biaryl compound. The carboxylic acid is first converted to a suitable derivative (e.g., an ester) and the pyridine ring is halogenated to provide a coupling handle.
Reaction Scheme:
Caption: Suzuki cross-coupling of a halogenated 4-methoxynicotinate with an arylboronic acid.
Materials:
| Reagent/Solvent | Role |
| Halogenated 4-methoxynicotinate | Starting material |
| Arylboronic acid | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |
| Potassium carbonate | Base |
| Toluene | Solvent |
| Water | Solvent |
Procedure:
-
To a degassed mixture of toluene and water, add the halogenated 4-methoxynicotinate derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture at 90-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Example):
| Product | Starting Boronic Acid | Yield (%) |
| Methyl 4-methoxy-6-phenylnicotinate | Phenylboronic acid | 75 |
| Ethyl 4-methoxy-6-(thiophen-2-yl)nicotinate | Thiophene-2-boronic acid | 68 |
Signaling Pathway Visualization
Derivatives of nicotinic acid have been investigated for their potential to inhibit bacterial enzymes, thereby disrupting essential metabolic pathways. The following diagram illustrates a generalized mechanism of action where a synthesized inhibitor blocks an enzyme, leading to bacterial cell death.
Caption: Generalized signaling pathway of enzyme inhibition by a this compound derivative.
Conclusion
This compound is a valuable and adaptable building block for the synthesis of a diverse range of heterocyclic compounds. The protocols provided herein for amide bond formation and Suzuki cross-coupling demonstrate its utility in constructing molecules with potential biological activity. Further exploration of this scaffold is warranted to uncover novel therapeutic agents and functional materials. The ability to functionalize both the carboxylic acid and the pyridine ring allows for the generation of large libraries of compounds for screening in drug discovery programs.
References
Application Notes and Protocols: 4-Methoxynicotinic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-methoxynicotinic acid as a versatile starting material in the synthesis of key pharmaceutical intermediates. The focus is on the preparation of N-methyl-4-methoxypicolinamide, a crucial building block for various kinase inhibitors and other therapeutic agents. This document outlines a robust synthetic protocol, presents relevant quantitative data, and includes visualizations to aid in the understanding of the synthetic workflow and its underlying principles.
Introduction
This compound, a substituted pyridine carboxylic acid, is a valuable scaffold in medicinal chemistry. The presence of the methoxy group at the 4-position and the carboxylic acid at the 3-position allows for diverse functionalization, making it an attractive starting point for the synthesis of complex molecules. One of the most significant applications of this compound is in the preparation of N-methylpicolinamide derivatives, which are integral components of several targeted cancer therapies, including kinase inhibitors like Sorafenib and Pazopanib. The synthesis of these intermediates often involves the amidation of the corresponding picolinic acid, a reaction that can be efficiently achieved through the activation of the carboxylic acid moiety.
Key Pharmaceutical Intermediates from Pyridine Carboxylic Acids
Several important pharmaceutical intermediates are derived from pyridine carboxylic acids. For instance, 4-(4-aminophenoxy)-N-methylpicolinamide is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Similarly, N,2,3-trimethyl-2H-indazol-6-amine is a crucial building block for Pazopanib, another kinase inhibitor used for renal cell carcinoma and soft tissue sarcoma. While the syntheses of these specific intermediates often start from 2-picolinic acid, the methodologies are directly applicable to this compound for the generation of structurally related and equally valuable intermediates.
Synthesis of N-Methyl-4-methoxypicolinamide: A Key Intermediate
The conversion of this compound to its corresponding N-methylamide is a critical step in the synthesis of various pharmaceutical targets. This transformation is typically achieved in two main steps: activation of the carboxylic acid and subsequent amidation with methylamine.
Reaction Scheme
Caption: Synthetic route to N-Methyl-4-methoxypicolinamide.
Experimental Protocols
The following protocols are based on established methods for the amidation of related picolinic acids and can be adapted for this compound.
Protocol 1: Synthesis of 4-Chloro-N-methylpicolinamide from 2-Picolinic Acid
This protocol serves as a well-documented analogue for the synthesis of the target intermediate from this compound.
Materials:
-
2-Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Chlorobenzene
-
Sodium bromide (NaBr)
-
25% Methylamine aqueous solution
-
Tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: To a reflux condenser-equipped flask, add 2-picolinic acid, a catalytic amount of sodium bromide, and chlorobenzene. Heat the mixture to 85°C. Slowly add thionyl chloride and reflux for 19 hours. After the reaction is complete, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloropicolinoyl chloride hydrochloride.
-
Amidation: Dissolve the crude acid chloride in THF and cool to 0°C in an ice bath. Slowly add a 25% aqueous solution of methylamine while maintaining the temperature below 5°C. Stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-chloro-N-methylpicolinamide.
Hypothetical Protocol for the Synthesis of N-Methyl-4-methoxypicolinamide
This protocol is a proposed adaptation for the synthesis of N-methyl-4-methoxypicolinamide from this compound, based on the principles of Protocol 1 and general amidation procedures.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Methylamine (2.0 M solution in THF or aqueous solution)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous DCM. Add a catalytic amount of DMF. Cool the suspension to 0°C in an ice bath. Slowly add oxalyl chloride (or thionyl chloride) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC analysis of a quenched aliquot).
-
Amidation: In a separate flask, dissolve methylamine in THF. Cool this solution to 0°C. To the freshly prepared acid chloride solution (also at 0°C), slowly add the methylamine solution followed by the dropwise addition of a base such as triethylamine. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure N-methyl-4-methoxypicolinamide.
Data Presentation
The following table summarizes typical yields for the synthesis of related picolinamide intermediates, which can be used as a benchmark for the synthesis of N-methyl-4-methoxypicolinamide.
| Starting Material | Product | Reagents | Yield (%) | Reference |
| 2-Picolinic Acid | 4-Chloro-N-methylpicolinamide | 1. SOCl₂, NaBr, Chlorobenzene; 2. Methylamine | Not specified | [1] |
| 4-Chloro-N-methylpicolinamide | 4-(4-Aminophenoxy)-N-methylpicolinamide | 4-Aminophenol, NaH, DMSO | Not specified | [1] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-methyl-4-methoxypicolinamide.
Logical Relationship of Intermediates in Drug Synthesis
Caption: Role of N-methyl-4-methoxypicolinamide in API synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of key pharmaceutical intermediates. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to efficiently synthesize N-methyl-4-methoxypicolinamide and other related structures. The adaptability of the described synthetic methods allows for the generation of a diverse library of compounds for the development of novel therapeutics, particularly in the area of kinase inhibitors. Careful optimization of reaction conditions will be crucial for achieving high yields and purity on a larger scale.
References
Applications of 4-Methoxynicotinic Acid in Medicinal Chemistry: A General Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methoxynicotinic acid, a pyridine carboxylic acid derivative, represents a scaffold of interest in medicinal chemistry. While comprehensive public data on the specific biological activities and therapeutic applications of its direct derivatives are limited, the broader class of nicotinic acid derivatives has been extensively explored, revealing a wide range of pharmacological effects. This document provides a general overview of the potential applications of this compound based on the known activities of related nicotinic acid analogs. It also outlines general synthetic methodologies and biological evaluation protocols that would be applicable to the investigation of novel this compound derivatives.
Introduction
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a well-established class of compounds in medicinal chemistry.[1][2] The pyridine ring and the carboxylic acid functional group provide a versatile platform for chemical modification, allowing for the synthesis of a diverse range of analogs with varied biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The introduction of a methoxy group at the 4-position of the nicotinic acid scaffold, yielding this compound, can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These changes, in turn, can modulate its binding to biological targets and its overall pharmacological profile.
Potential Therapeutic Applications (Based on Nicotinic Acid Analogs)
Derivatives of nicotinic acid have shown promise in a variety of therapeutic areas. It is plausible that derivatives of this compound could exhibit similar activities.
Anti-inflammatory and Analgesic Activity
Nicotinic acid derivatives have been investigated for their anti-inflammatory and analgesic effects.[4][5] The mechanism of action often involves the modulation of inflammatory pathways.
General Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
This is a standard in vivo model to assess the anti-inflammatory potential of a test compound.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., a this compound derivative) or vehicle (control) is administered orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity
Various derivatives of nicotinic acid, such as acylhydrazones and 1,3,4-oxadiazoles, have demonstrated significant antibacterial and antifungal activity, particularly against Gram-positive bacteria.[3]
General Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi).
-
Microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans).
-
96-well microtiter plates.
-
Test compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole).
-
-
Procedure:
-
A serial dilution of the test compounds is prepared in the appropriate broth in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 24 hours (for bacteria) or 25°C for 48 hours (for fungi).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
General Synthetic Strategies
The synthesis of derivatives of this compound typically starts from the commercially available parent compound. The carboxylic acid and the pyridine ring offer multiple points for chemical modification.
Amide and Ester Formation
The carboxylic acid group of this compound can be readily converted to amides and esters, which are common functional groups in many bioactive molecules.
General Workflow for Amide Synthesis
Caption: General workflow for the synthesis of this compound amides.
General Protocol for Amide Synthesis via Acid Chloride:
-
Acid Chloride Formation: this compound is refluxed with thionyl chloride (SOCl₂) to form 4-methoxynicotinoyl chloride. The excess SOCl₂ is removed under reduced pressure.
-
Amidation: The resulting acid chloride is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, THF) and cooled in an ice bath. A solution of the desired primary or secondary amine and a base (e.g., triethylamine, pyridine) in the same solvent is added dropwise.
-
Work-up: The reaction mixture is stirred at room temperature until completion. The mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amide, which can be purified by crystallization or column chromatography.
Conclusion
While specific and detailed medicinal chemistry applications of this compound are not extensively documented in publicly accessible literature, the broader family of nicotinic acid derivatives serves as a rich source of bioactive compounds. The information provided here offers a general framework for researchers to begin exploring the potential of this compound as a scaffold for the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted to uncover its specific pharmacological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for 4-Methoxynicotinic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-methoxynicotinic acid as a versatile ligand in coordination chemistry. The information compiled herein, including detailed experimental protocols and tabulated quantitative data, is intended to facilitate research and development in materials science, catalysis, and drug discovery.
Introduction to this compound as a Ligand
This compound, a derivative of nicotinic acid (Vitamin B3), is an emerging ligand in the field of coordination chemistry. Its structure, featuring a pyridine nitrogen atom and a carboxylic acid group, allows it to act as a versatile chelating and bridging ligand for a wide array of metal ions. The presence of the methoxy group at the 4-position can influence the electronic properties of the pyridine ring and the coordination behavior of the ligand, potentially leading to novel structural motifs and enhanced properties of the resulting metal complexes.
The coordination of this compound to metal centers can result in the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. These materials are of significant interest due to their potential applications in catalysis, as magnetic materials, and for their biological activities.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar compounds, such as the synthesis of 6-methoxynicotinic acid derivatives. A potential two-step process starting from a commercially available hydroxynicotinic acid is outlined below.
Step 1: O-Methylation of a Hydroxynicotinic Acid
This procedure describes the methylation of a hydroxynicotinic acid precursor.
-
Materials:
-
Appropriate hydroxynicotinic acid precursor
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the hydroxynicotinic acid precursor in DMF.
-
Add an excess of potassium carbonate to the solution.
-
Slowly add methyl iodide to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
-
Step 2: Saponification (if starting from an ester)
If the methylation step results in an ester, a subsequent saponification is required.
-
Materials:
-
Methyl 4-methoxynicotinate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the methyl 4-methoxynicotinate in a mixture of methanol and water.
-
Add a stoichiometric amount of sodium hydroxide or lithium hydroxide.
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
General Protocol for the Synthesis of Metal Complexes with this compound
This protocol provides a general method for the synthesis of transition metal complexes of this compound. The specific metal salt, stoichiometry, and reaction conditions may need to be optimized for each complex.
-
Materials:
-
This compound
-
A suitable metal salt (e.g., acetate, chloride, nitrate, or sulfate of Cu(II), Co(II), Ni(II), Zn(II), etc.)
-
Solvent (e.g., ethanol, methanol, water, or a mixture)
-
Base (optional, e.g., sodium hydroxide, triethylamine)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent. If the acid has low solubility, gentle heating or the addition of a small amount of base can aid dissolution.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux for several hours to facilitate complex formation.
-
The formation of a precipitate may indicate the formation of the coordination complex.
-
After the reaction is complete, allow the mixture to cool to room temperature. If no precipitate forms, slow evaporation of the solvent may be necessary.
-
Collect the solid product by filtration, wash with the solvent used for the reaction and then with a more volatile solvent like diethyl ether.
-
Dry the complex in a desiccator or under vacuum.
-
Quantitative Data Presentation
Table 1: Representative Infrared Spectroscopy Data for Metal Carboxylate Complexes
| Functional Group | Ligand (R-COOH) ν (cm⁻¹) | Complex (M-OOC-R) ν (cm⁻¹) | Assignment |
| O-H stretch | 3000-2800 (broad) | Absent | Disappearance indicates deprotonation and coordination |
| C=O stretch | ~1700 | - | Replaced by asymmetric and symmetric COO⁻ stretches |
| COO⁻ asymmetric stretch | - | 1650-1550 | Coordination of the carboxylate group |
| COO⁻ symmetric stretch | - | 1450-1350 | Coordination of the carboxylate group |
| M-O stretch | - | 600-400 | Metal-ligand bond formation |
| M-N (pyridine) stretch | - | 300-200 | Metal-ligand bond formation |
Note: The difference between the asymmetric and symmetric stretching frequencies (Δν) of the carboxylate group can provide information about its coordination mode (monodentate, bidentate chelating, or bridging).
Table 2: Representative Thermal Analysis Data for Metal Carboxylate Complexes
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |
| [M(L)₂(H₂O)₂] | 1 | 80 - 150 | Varies | 2 H₂O |
| 2 | 200 - 400 | Varies | Ligand decomposition | |
| 3 | > 400 | Varies | Final decomposition to metal oxide |
L = 4-methoxynicotinate anion. The exact temperatures and mass losses are dependent on the metal ion and the heating rate.
Table 3: Representative Magnetic Moment Data for High-Spin Octahedral Metal Complexes
| Metal Ion | d-electron configuration | Number of Unpaired Electrons | Calculated Spin-Only Magnetic Moment (μs) (B.M.) |
| Mn(II) | d⁵ | 5 | 5.92 |
| Fe(II) | d⁶ | 4 | 4.90 |
| Co(II) | d⁷ | 3 | 3.87 |
| Ni(II) | d⁸ | 2 | 2.83 |
| Cu(II) | d⁹ | 1 | 1.73 |
The experimental magnetic moment can be influenced by orbital contributions and may deviate from the spin-only value.
Visualizations
Coordination Modes of this compound
The following diagram illustrates the potential coordination modes of the 4-methoxynicotinate ligand.
Caption: Possible coordination modes of the 4-methoxynicotinate ligand with metal ions.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of a metal complex of this compound.
Caption: A general experimental workflow from synthesis to characterization and application studies.
Potential Signaling Pathway Involvement of Nicotinic Acid Derivatives
Nicotinic acid is known to exert its biological effects, particularly on lipid metabolism, through interaction with specific G protein-coupled receptors.[1][2] While the direct interaction of its metal complexes with these pathways requires further investigation, the following diagram illustrates the established mechanism for nicotinic acid, which may serve as a starting point for studying its coordinated derivatives.
Caption: Simplified signaling pathway of nicotinic acid in adipocytes leading to reduced lipolysis.
Applications in Drug Development and Research
The unique structural features and coordination capabilities of this compound and its metal complexes open up several avenues for research and drug development.
-
Antimicrobial Agents: The coordination of ligands to metal ions can enhance their biological activity. Metal complexes of this compound could be screened for their antibacterial and antifungal properties. The increased lipophilicity of the complexes may facilitate their transport across microbial cell membranes.
-
Anticancer Agents: Many metal-based compounds exhibit cytotoxic activity against cancer cells. The ability of this compound to form stable complexes with various metals offers the potential to develop novel anticancer agents with unique mechanisms of action.
-
Catalysis: Coordination polymers and metal-organic frameworks (MOFs) derived from this compound could serve as heterogeneous catalysts in various organic transformations. The defined porous structures and accessible metal centers in these materials can lead to high catalytic activity and selectivity.
-
Bioinorganic Chemistry: As a derivative of a vital nutrient, this compound complexes can be used as model compounds to study the interaction of metal ions with biological systems. Understanding their coordination chemistry can provide insights into the roles of metal ions in biological processes.
Further research into the synthesis, characterization, and application of this compound and its coordination compounds is warranted to fully explore their potential in various scientific and therapeutic fields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxynicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxynicotinic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a common synthetic route involving the methylation of a 4-hydroxynicotinic acid precursor followed by ester hydrolysis, or starting from a 4-chloronicotinic acid derivative.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Methylated Product | 1. Incomplete deprotonation of the hydroxyl group: The base used may not be strong enough or used in insufficient quantity. 2. Inactive methylating agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded. 3. Side reactions: N-methylation may compete with O-methylation, leading to a mixture of products. 4. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use a stronger base (e.g., sodium hydride) or a larger excess of a weaker base (e.g., potassium carbonate). Ensure anhydrous conditions if using a moisture-sensitive base. 2. Use a fresh bottle of the methylating agent. 3. Optimize the reaction conditions, such as temperature and solvent, to favor O-methylation. In some cases, protecting the ring nitrogen may be necessary. 4. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient base or acid: The amount of NaOH, KOH, or acid catalyst may not be enough to drive the reaction to completion. 2. Short reaction time: The hydrolysis reaction may require a longer duration. 3. Low reaction temperature: The temperature may be too low for efficient hydrolysis. | 1. Increase the equivalents of the base or acid. For alkaline hydrolysis, using a co-solvent like methanol or ethanol with water can improve solubility and reaction rate.[1] 2. Extend the reflux time and monitor the disappearance of the starting material by TLC. 3. Increase the reaction temperature to reflux. |
| Product Discoloration (Off-white or Brownish) | 1. Presence of impurities: Residual starting materials, byproducts, or catalyst residues can cause discoloration. 2. Degradation of the product: The product might be sensitive to high temperatures or prolonged exposure to acidic or basic conditions. | 1. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture). Activated carbon treatment can also be used to remove colored impurities. 2. Avoid excessive heating during reaction and work-up. Neutralize the reaction mixture promptly after hydrolysis. |
| Formation of Unidentified Byproducts | 1. Side reactions: Besides N-methylation, other side reactions on the pyridine ring can occur depending on the reagents and conditions used. 2. Decomposition of starting materials or product: Instability of the compounds under the reaction conditions. | 1. Analyze the byproduct mixture by LC-MS and NMR to identify the structures. This will help in understanding the side reactions and modifying the reaction conditions to minimize them. 2. Use milder reaction conditions (e.g., lower temperature, less harsh reagents) if possible. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 4-hydroxynicotinic acid. Another potential precursor is a 4-chloronicotinic acid derivative, where the chloro group can be displaced by a methoxide.
Q2: Which methylating agent is most effective for the O-methylation of 4-hydroxynicotinic acid?
Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). The choice often depends on the scale of the reaction, safety considerations, and the specific substrate. It's crucial to perform the reaction in the presence of a suitable base to deprotonate the hydroxyl group.
Q3: How can I monitor the progress of the methylation and hydrolysis reactions?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both reactions. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative monitoring.
Q4: What is the best way to purify the final this compound product?
Recrystallization is a common and effective method for purifying the final product. A mixed solvent system, such as ethanol and water, is often suitable. The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form pure crystals.
Q5: I am seeing a significant amount of N-methylated byproduct. How can I improve the selectivity for O-methylation?
To favor O-methylation over N-methylation, you can try the following:
-
Choice of Base and Solvent: Using a non-polar, aprotic solvent and a bulky base might sterically hinder the attack at the nitrogen atom.
-
Temperature Control: Lowering the reaction temperature might increase the selectivity for the thermodynamically favored O-methylated product.
-
Protecting Group Strategy: Although more complex, protecting the pyridine nitrogen with a suitable protecting group before methylation and deprotecting it afterward would ensure exclusive O-methylation.
Experimental Protocols
The following are generalized experimental protocols based on common organic synthesis procedures for related compounds. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Methylation of 4-Hydroxynicotinic Acid
This protocol describes a general procedure for the O-methylation of 4-hydroxynicotinic acid to form methyl 4-methoxynicotinate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxynicotinic acid in a suitable anhydrous solvent (e.g., DMF, acetone).
-
Addition of Base: Add 1.5 to 2.0 equivalents of a base (e.g., anhydrous potassium carbonate). Stir the suspension for 15-30 minutes.
-
Addition of Methylating Agent: Add 1.1 to 1.5 equivalents of a methylating agent (e.g., methyl iodide) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash them with a small amount of the solvent. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The crude methyl 4-methoxynicotinate can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis of Methyl 4-Methoxynicotinate
This protocol outlines the hydrolysis of the methyl ester to the final this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the crude methyl 4-methoxynicotinate in a mixture of methanol and water.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 to 3.0 equivalents).
-
Heating: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[1]
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 with a strong acid (e.g., concentrated HCl).
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Purification: Wash the solid with cold water and dry it under vacuum. The product can be further purified by recrystallization.
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Synthesis of 4-Methoxynicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxynicotinic acid.
Troubleshooting Guides
The synthesis of this compound typically proceeds via a two-step route: (1) Nucleophilic aromatic substitution (NAS) of a 4-halo-nicotinate ester (commonly methyl 4-chloronicotinate) with a methoxide source, followed by (2) hydrolysis of the resulting methyl 4-methoxynicotinate. This guide addresses common issues encountered in each step.
Step 1: Nucleophilic Aromatic Substitution (NAS) of Methyl 4-Chloronicotinate
Issue: Low or No Conversion to Methyl 4-Methoxynicotinate
| Potential Cause | Troubleshooting Recommendation |
| Inactive Sodium Methoxide | Sodium methoxide is hygroscopic and can be deactivated by moisture. Use freshly opened or properly stored sodium methoxide. Consider preparing it in situ by reacting sodium metal with anhydrous methanol. |
| Insufficient Reaction Temperature | While the reaction is generally facile, insufficient heat may lead to slow conversion. Gradually increase the reaction temperature and monitor by TLC. |
| Poor Solvent Quality | Ensure the use of anhydrous solvent (e.g., methanol, DMF) to prevent quenching of the sodium methoxide. |
Issue: Presence of Impurities Alongside the Product
| Potential Cause | Troubleshooting Recommendation |
| Unreacted Methyl 4-Chloronicotinate | The reaction may not have gone to completion. Increase the reaction time or the equivalents of sodium methoxide. |
| Formation of 4-Hydroxynicotinic Acid | If there is water in the reaction mixture, hydrolysis of the starting material or product can occur. Ensure anhydrous conditions. |
Step 2: Hydrolysis of Methyl 4-Methoxynicotinate
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Hydrolysis | The reaction has not gone to completion. Increase the reaction time, temperature, or the equivalents of base (e.g., NaOH, KOH). Monitor the disappearance of the starting material by TLC. |
| Product Loss During Workup | Ensure the pH is adjusted to the isoelectric point of this compound during the acidic workup to maximize precipitation. Incomplete acidification can result in the product remaining in the aqueous layer as the carboxylate salt. |
| Transesterification | If using an alcohol other than methanol as a co-solvent during basic hydrolysis, transesterification can occur, leading to a different ester and consuming the starting material. It is best to use a mixture of water and a non-alcoholic solvent like THF if solubility is an issue.[1] |
Issue: Product is Difficult to Purify
| Potential Cause | Troubleshooting Recommendation |
| Contamination with Unreacted Methyl 4-Methoxynicotinate | This is a common impurity due to incomplete hydrolysis.[2] Ensure the hydrolysis reaction goes to completion by extending the reaction time or increasing the temperature. The ester can be removed by washing the basic aqueous solution with an organic solvent like ethyl acetate before acidification. |
| Presence of 4-Hydroxynicotinic Acid | Harsh reaction conditions (e.g., high temperatures in the presence of strong acid or base) can potentially lead to the demethylation of the methoxy group. Use the mildest conditions possible for hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions are typically related to the two main synthetic steps. During the nucleophilic aromatic substitution, incomplete reaction leaving starting material is the primary concern. In the hydrolysis step, incomplete hydrolysis is a very common issue, resulting in the final product being contaminated with the methyl ester intermediate.[2][3] Under harsh conditions, demethylation of the 4-methoxy group to a 4-hydroxy group is a potential side reaction.[4]
Q2: My final product shows a persistent impurity that I suspect is the methyl ester. How can I remove it?
A2: To remove unreacted methyl 4-methoxynicotinate, you can perform a basic wash during the workup. After hydrolysis and before acidification, wash the aqueous solution containing the sodium salt of this compound with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. The non-polar ester will preferentially move into the organic layer, while the salt of your desired product remains in the aqueous layer.
Q3: Can the pyridine ring be opened during the synthesis?
A3: Under the typical conditions for nucleophilic aromatic substitution and subsequent hydrolysis, the pyridine ring is generally stable and ring-opening is not a common side reaction.
Q4: I am considering starting from 4-chloronicotinic acid directly. What are the potential issues with this approach?
A4: Starting directly from 4-chloronicotinic acid and reacting it with sodium methoxide is a viable route. However, the carboxylate group can complicate the reaction. It is often preferable to use the ester for better solubility and reactivity in organic solvents, followed by hydrolysis.
Q5: Are there any specific safety precautions I should take?
A5: Sodium methoxide is corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere. 4-Chloronicotinic acid is an irritant.[5] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-Methoxynicotinate
This procedure is based on typical nucleophilic aromatic substitution on a pyridine ring.
-
Reaction Setup: To a solution of methyl 4-chloronicotinate (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 - 2.0 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-methoxynicotinate. Further purification can be done by column chromatography if necessary.
Protocol 2: Hydrolysis of Methyl 4-Methoxynicotinate
This procedure is based on standard saponification of an ester.
-
Reaction Setup: Dissolve methyl 4-methoxynicotinate (1.0 eq) in a mixture of methanol and water. Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Wash the aqueous solution with ethyl acetate to remove any unreacted ester.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Purification: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for the hydrolysis step.
References
Optimizing reaction conditions for 4-Methoxynicotinic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Methoxynicotinic acid. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: A prevalent and reliable method for the laboratory synthesis of this compound involves a two-step process. The first step is the nucleophilic aromatic substitution (SNAr) of a methyl 4-chloronicotinate with sodium methoxide to form methyl 4-methoxynicotinate. The second step is the hydrolysis of the methyl ester to yield the final carboxylic acid product.
Q2: How can I monitor the progress of the reactions?
A2: The progress of both the nucleophilic substitution and the hydrolysis steps can be effectively monitored using thin-layer chromatography (TLC). For the first step, TLC can be used to track the consumption of the starting material, methyl 4-chloronicotinate, and the appearance of the product, methyl 4-methoxynicotinate. For the hydrolysis step, TLC will show the disappearance of the methyl ester and the formation of the more polar this compound. High-performance liquid chromatography (HPLC) can also be used for a more quantitative analysis of reaction conversion and purity.
Q3: What are the key safety considerations for this synthesis?
A3: Sodium methoxide is a strong base and is corrosive; it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Methanol is flammable and toxic. All reactions should be conducted in a well-ventilated fume hood. Standard laboratory safety practices should be followed throughout the procedures.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-Methoxynicotinate
This procedure details the nucleophilic aromatic substitution of methyl 4-chloronicotinate with sodium methoxide.
Materials:
-
Methyl 4-chloronicotinate
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve methyl 4-chloronicotinate in anhydrous methanol.
-
Add sodium methoxide (typically 1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute hydrochloric acid) to a pH of approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-methoxynicotinate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis of Methyl 4-Methoxynicotinate
This procedure describes the conversion of methyl 4-methoxynicotinate to this compound via alkaline hydrolysis.
Materials:
-
Methyl 4-methoxynicotinate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Methanol (co-solvent)
-
Hydrochloric acid (HCl) for acidification
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve methyl 4-methoxynicotinate in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (typically 1.5 to 2.0 equivalents).
-
Heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 with concentrated hydrochloric acid.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Reaction Conditions for Methyl 4-Methoxynicotinate Synthesis
| Parameter | Value | Reference |
| Starting Material | Methyl 4-chloronicotinate | N/A |
| Reagent | Sodium methoxide | [2] |
| Solvent | Methanol | [2] |
| Temperature | Reflux (~65°C) | [3] |
| Reaction Time | Varies (monitor by TLC) | [3] |
| Typical Yield | High | N/A |
Table 2: Reaction Conditions for Hydrolysis of Methyl 4-Methoxynicotinate
| Parameter | Value | Reference |
| Starting Material | Methyl 4-methoxynicotinate | N/A |
| Reagent | Sodium Hydroxide (NaOH) | [4] |
| Solvent | Methanol/Water | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 1-4 hours | [1] |
| Typical Yield | 95% | [4] |
Troubleshooting Guides
Issue 1: Low or No Conversion in the Synthesis of Methyl 4-Methoxynicotinate
-
Question: My reaction to form methyl 4-methoxynicotinate is showing very slow or no conversion of the starting material. What could be the issue?
-
Answer:
-
Inactive Sodium Methoxide: Sodium methoxide can react with moisture in the air and lose its activity. Ensure that the sodium methoxide used is fresh and has been stored under anhydrous conditions.
-
Insufficient Temperature: Nucleophilic aromatic substitutions on chloropyridines often require heating to proceed at a reasonable rate.[5] Ensure the reaction is being heated to reflux.
-
Poor Quality Solvent: The presence of water in the methanol can quench the sodium methoxide. Use anhydrous methanol for the reaction.
-
Issue 2: Formation of Side Products in the Nucleophilic Substitution Step
-
Question: I am observing multiple spots on my TLC plate during the synthesis of methyl 4-methoxynicotinate. What are the likely side products?
-
Answer:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting methyl 4-chloronicotinate. Consider increasing the reaction time or the amount of sodium methoxide.
-
Hydrolysis of the Ester: If there is water present in the reaction mixture, the methyl ester of the starting material or the product could be hydrolyzed to the corresponding carboxylic acid. Ensure anhydrous conditions are maintained.
-
Issue 3: Incomplete Hydrolysis of Methyl 4-Methoxynicotinate
-
Question: My hydrolysis reaction is not going to completion, and I still have starting material present. How can I improve the yield?
-
Answer:
-
Insufficient Base or Reaction Time: Ensure that at least 1.5 to 2.0 equivalents of sodium hydroxide are used. The reaction may also require a longer reflux time. Continue to monitor the reaction by TLC until all the starting ester is consumed.[1]
-
Poor Solubility: If the methyl 4-methoxynicotinate is not fully dissolved in the reaction medium, the reaction rate will be slow. Ensure an adequate amount of methanol co-solvent is used to achieve a homogeneous solution at reflux.
-
Issue 4: Product is an Oil or Does Not Precipitate During Workup
-
Question: After acidification, my this compound is not precipitating, or it is forming an oil. What should I do?
-
Answer:
-
Incorrect pH: Ensure the pH of the solution is sufficiently acidic (pH 3-4) to fully protonate the carboxylate. Use a pH meter or pH paper to verify.
-
Product Solubility: The product may have some solubility in the workup solvent. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. If precipitation is still not occurring, you may need to extract the product with an organic solvent like ethyl acetate.
-
"Oiling Out": This can happen if the product's melting point is lower than the temperature of the solution during precipitation. Try to cool the solution more slowly with gentle stirring. If an oil persists, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Issue 5: Final Product is Colored
-
Question: My final this compound product has a yellow or brown color. How can I decolorize it?
-
Answer:
-
Recrystallization with Charcoal: Dissolve the crude product in a suitable hot solvent (e.g., a mixture of ethanol and water or acetic acid and water).[6][7] Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to form colorless crystals.
-
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved 10. 4-Chloropyridine reacts with sodium methoxide to | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. mt.com [mt.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
Preventing degradation of 4-Methoxynicotinic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Methoxynicotinic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] For extended storage, refrigeration at 2-8°C is recommended.[3] The storage area should be well-ventilated.[2][3]
Q2: What substances are incompatible with this compound?
A2: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[1][3] Contact with these substances can lead to chemical reactions that degrade the compound.
Q3: What are the potential signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color or the appearance of clumping. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to perform analytical purity checks, such as High-Performance Liquid Chromatography (HPLC), to confirm the integrity of the compound, especially if it has been stored for a long time or under suboptimal conditions.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be reliably determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] HPLC is a commonly used method for quantifying the purity of drug substances and detecting the presence of degradation products.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Review storage conditions (temperature, light, and moisture exposure). Perform forced degradation studies to identify potential degradation products. |
| Discoloration of the material | Exposure to light or incompatible substances | Store in an amber vial or in a dark place.[1][6] Ensure the storage area is free from incompatible chemicals. |
| Reduced potency or altered experimental results | Degradation of the active compound | Re-analyze the purity of the this compound stock. If degradation is confirmed, use a fresh, unopened batch for experiments. |
| Material appears clumpy or wet | Improper storage container or high humidity | Ensure the container is tightly sealed.[1][2][3] Store in a desiccator or a controlled low-humidity environment. |
Stability Data Summary
| Condition | Duration | Temperature | Humidity | Light Exposure | Purity (%) | Degradation Products Observed |
| Long-term | (e.g., 12 months) | (e.g., 2-8°C) | (e.g., <40% RH) | Dark | User Data | User Data |
| Accelerated | (e.g., 6 months) | (e.g., 40°C) | (e.g., 75% RH) | Dark | User Data | User Data |
| Photostability | (e.g., ICH Q1B) | Ambient | Ambient | Controlled UV/Vis | User Data | User Data |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or other suitable buffer component
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV at 265 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Prepare a solution of the this compound sample in the same diluent as the standard, at a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area normalization) or by using a calibration curve generated from the reference standards.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating analytical method.[4][7]
1. Acid Hydrolysis:
-
Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).
-
Neutralize the solution before HPLC analysis.
2. Base Hydrolysis:
-
Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified period (e.g., 24 hours).
-
Neutralize the solution before HPLC analysis.
3. Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period.
4. Thermal Degradation:
-
Expose the solid this compound to dry heat (e.g., 80°C) for a specified period.
-
Dissolve the stressed solid in a suitable diluent for HPLC analysis.
5. Photodegradation:
-
Expose a solution of this compound to a controlled light source that provides both UV and visible output, following ICH Q1B guidelines.
For each condition, analyze the stressed sample by the stability-indicating HPLC method to observe the extent of degradation and the formation of any degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. unige.iris.cineca.it [unige.iris.cineca.it]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Challenges in the scale-up of 4-Methoxynicotinic acid production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 4-Methoxynicotinic acid.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, particularly when scaling up from laboratory to pilot plant production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time, temperature too low, or inactive reagents. | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is run for the optimal time at the correct temperature. Use fresh, high-purity starting materials and reagents.[1][2] |
| Moisture Contamination: Presence of water can deactivate reagents, especially in reactions sensitive to moisture. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents to minimize moisture content.[2] | |
| Product Lost During Workup: The product may be soluble in the aqueous layer, especially if the pH is not optimal for extraction.[3][4] | Check all aqueous layers by TLC before discarding. Adjust the pH of the aqueous phase to ensure the carboxylic acid is fully protonated (acidic pH) before extraction with an organic solvent. | |
| Formation of Impurities / Side Products | Incomplete Methoxylation: If starting from a precursor like 4-chloronicotinic acid, residual starting material will be a primary impurity. | Ensure the correct stoichiometry of the methoxylating agent (e.g., sodium methoxide). Optimize reaction time and temperature to drive the reaction to completion. |
| Hydrolysis of Ester (if applicable): If the synthesis involves an ester intermediate, premature hydrolysis can occur. | Design the process to include a dedicated in-situ hydrolysis step after the primary reaction is complete, using a base like sodium hydroxide followed by acidification.[1] | |
| Discoloration of Final Product: Residual catalysts or byproducts from side reactions can cause discoloration. | Thoroughly wash the crude product to remove inorganic salts. A wash with a sodium bisulfite solution can help remove certain colored impurities.[1] For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is highly effective.[1] | |
| Difficulties During Product Isolation & Purification | Emulsion Formation During Extraction: The presence of both organic and aqueous layers with surfactants or fine particulates can lead to stable emulsions. | Break the emulsion by adding brine (saturated NaCl solution), adding a small amount of a different organic solvent, or by filtration through a pad of celite. In severe cases, centrifugation may be necessary. |
| Precipitate Fails to Form During Workup: The product may be too soluble in the chosen solvent system, or the concentration may be too low. | Concentrate the solution to induce precipitation. Cool the solution in an ice bath. If precipitation still fails, try adding an anti-solvent (a solvent in which the product is insoluble) to force crystallization.[3] | |
| Oily Product Instead of Solid: The product may be melting or "oiling out" if the temperature is too high during concentration, or if significant impurities are present that depress the melting point. | Avoid excessive heat during solvent removal. Try triturating the oil with a non-polar solvent like pentane or hexane to induce solidification. Ensure the product is sufficiently pure before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthesis route for this compound?
A common and effective method is the nucleophilic aromatic substitution of 4-chloronicotinic acid with sodium methoxide. This route is often preferred for its scalability and use of readily available starting materials. The reaction involves heating 4-chloronicotinic acid in the presence of sodium methoxide in a suitable solvent like methanol.
Q2: What are the critical safety considerations when scaling up this synthesis?
Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: The reaction can be exothermic. The reduced surface-area-to-volume ratio at a larger scale makes heat dissipation less efficient. Implement controlled reagent addition and ensure adequate cooling capacity is available.[1]
-
Handling Reagents: Reagents like sodium methoxide are corrosive and moisture-sensitive. Strong acids or bases used during workup also require careful handling. Always use appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Pressure Management: If the reaction is performed in a sealed reactor at elevated temperatures, pressure can build up. Use certified pressure reactors and adhere to established safety protocols.[1]
Q3: How can I effectively monitor the reaction to determine its completion?
Thin Layer Chromatography (TLC) is a simple and rapid method for qualitatively monitoring the disappearance of the starting material (e.g., 4-chloronicotinic acid) and the appearance of the product. For more precise, quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][5]
Q4: What is the most effective method for purifying the final this compound product on a large scale?
Recrystallization is a highly effective and scalable method for purifying this compound. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solvent. A mixed solvent system, such as ethanol/water, can be particularly effective.[1]
Experimental Protocols
The following is a representative protocol for the synthesis of this compound from 4-chloronicotinic acid. This protocol should be optimized for specific laboratory or pilot plant conditions.
Synthesis of this compound
-
Reagent Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a solution of sodium methoxide in methanol. For a 1 mole scale reaction, this can be done by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen).
-
Reaction Setup: Add 4-chloronicotinic acid (1.0 mole) to the sodium methoxide solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in water.
-
Carefully adjust the pH to ~4-5 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Filter the solid product using a Büchner funnel and wash with cold deionized water.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture.
-
Dry the purified product under vacuum at 40-50°C.
-
| Parameter | Value |
| Typical Scale | 1.0 - 5.0 moles |
| Reaction Temperature | 65 - 70 °C |
| Reaction Time | 4 - 8 hours |
| Expected Yield | 80 - 90% |
| Purity (Post-Recrystallization) | >98% (by HPLC) |
Visualizations
Caption: Nucleophilic substitution pathway for synthesis.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Methoxynicotinic Acid
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for peak tailing issues encountered during the HPLC analysis of 4-Methoxynicotinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than 1, resulting in a peak with a "tail" extending from the point of maximum height. This phenomenon is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised analytical precision and accuracy. For an acidic compound like this compound, peak tailing is often observed in reversed-phase HPLC.[1][2]
Q2: What are the primary causes of peak tailing for this compound?
The primary causes of peak tailing for this compound, an ionizable aromatic carboxylic acid, are typically related to secondary interactions with the stationary phase and improper mobile phase conditions.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases (like C18) are acidic and can interact with the polar carboxyl group of this compound, leading to peak tailing.[2][3][4][5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (the pKa of the similar compound 4-Methoxybenzoic acid is 4.47), the analyte will exist in both ionized (deprotonated) and non-ionized (protonated) forms.[6] This dual state leads to inconsistent interactions with the stationary phase and results in broadened, tailing peaks.[7][8]
-
Column Degradation: Over time, columns can degrade, leading to the formation of voids or accumulation of contaminants, which can cause peak distortion.[3][9]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak tailing.[3]
-
Extra-column Effects: Excessive tubing length or volume between the injector, column, and detector can contribute to band broadening and peak tailing.[1]
Q3: How can I prevent peak tailing when analyzing this compound?
Preventing peak tailing involves a systematic approach to method development and system maintenance. Here is a troubleshooting workflow and detailed protocols to address the common causes.
Troubleshooting Workflow for Peak Tailing of this compound
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 6. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
Technical Support Center: 4-Methoxynicotinic Acid Impurity Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for identifying impurities in 4-Methoxynicotinic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might find in my this compound sample?
Impurities in this compound can originate from various stages, including synthesis, degradation, and storage. They are broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1] Organic impurities can include starting materials, intermediates, by-products from side reactions, and degradation products.[1][]
Q2: Which analytical techniques are most effective for detecting and identifying these impurities?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[3][4]
-
High-Performance Liquid Chromatography (HPLC) is widely used for separating and quantifying non-volatile organic impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of unknown impurities after isolation.[3][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of MS, making it invaluable for identifying unknown degradation products and impurities.[11][12]
Q3: I'm seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
Unexpected peaks in an HPLC chromatogram can arise from several sources. Common causes include contamination of the mobile phase or sample, carryover from a previous injection, or degradation of the sample in the solvent.[13] "Ghost peaks" can also appear due to contaminants in the mobile phase, especially during gradient elution.[14] It is also possible that the peaks represent actual impurities from the synthesis or degradation of this compound.
Q4: My HPLC peak shape is poor (tailing or fronting). How can I fix this?
Poor peak shape is a common HPLC issue.
-
Peak Tailing can be caused by secondary interactions between the analyte and the stationary phase (e.g., with residual silanols), column overload, or an inappropriate mobile phase pH.[13][15] Using a highly end-capped column or adding a competitive base like triethylamine to the mobile phase can help mitigate this.[13]
-
Peak Fronting is often a sign of column overload or poor sample solubility in the mobile phase.[13] Try reducing the sample concentration or changing the injection solvent.
Q5: How do I identify an unknown impurity detected by HPLC or GC-MS?
Identifying an unknown impurity is a multi-step process.[3] First, use a mass spectrometer (MS) coupled with the chromatograph (LC-MS or GC-MS) to obtain the molecular weight and fragmentation pattern of the impurity.[3] This data can provide clues about the molecular composition.[3] For a definitive structural confirmation, the impurity often needs to be isolated, typically using preparative HPLC, and then analyzed using spectroscopic techniques like NMR and Infrared (IR) spectroscopy.[3][9][10]
Impurity Data and Analytical Parameters
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Source | Recommended Analytical Technique |
| Starting Materials | Incomplete reaction during synthesis. | HPLC, GC-MS |
| Intermediates | Carry-over from synthetic steps. | HPLC, LC-MS |
| By-products | Side reactions occurring during synthesis. | HPLC, LC-MS, GC-MS |
| Degradation Products | Exposure to acid, base, light, heat, or oxidation.[11][16] | HPLC, LC-MS |
| Residual Solvents | Solvents used during synthesis and purification. | Headspace GC-MS[7] |
| Reagents/Catalysts | Carry-over from the manufacturing process. | HPLC, IC, ICP-MS |
Table 2: Typical Starting Parameters for Impurity Analysis
| Technique | Parameter | Typical Value / Condition |
| HPLC | Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[17] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) or acid modifier (e.g., formic acid, TFA).[18] | |
| Detection | UV/DAD (Diode Array Detector) at a wavelength where the API and impurities absorb. | |
| Flow Rate | 1.0 mL/min.[19] | |
| Column Temperature | 30-40 °C.[19] | |
| GC-MS | Column | Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min).[6] | |
| Inlet Temperature | 250 °C.[6] | |
| Oven Program | Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).[6] | |
| Ionization Mode | Electron Ionization (EI).[6] |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol outlines a general method for separating and quantifying impurities in a this compound sample.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a pH 2.5 phosphate buffer.[17] Filter and degas the mobile phase thoroughly before use.[14]
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (often the mobile phase) to a known concentration.
-
Prepare the sample solution by dissolving the this compound sample in the same diluent to a similar concentration.
-
-
Chromatographic Conditions:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column oven to the desired temperature (e.g., 35 °C).
-
Set the UV detector to an appropriate wavelength for detecting the parent compound and potential impurities.
-
-
Analysis:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the sample solution.
-
-
Data Processing: Integrate the peaks in the chromatogram. Calculate the percentage of each impurity using the area normalization method or against a reference standard. Use a Diode Array Detector to check for peak purity.[13]
Protocol 2: Analysis of Volatile Impurities by Headspace GC-MS
This protocol is designed to identify and quantify residual solvents.
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.
-
Headspace Sampler Conditions:
-
Set the oven temperature, loop temperature, and transfer line temperature (e.g., 80-120 °C).
-
Set the vial equilibration time (e.g., 15-30 minutes).
-
-
GC-MS Conditions:
-
Set up the GC oven temperature program to separate the expected solvents.
-
Set the MS to scan over a suitable mass range (e.g., 35-350 amu).
-
-
Analysis:
-
Run a blank to ensure the system is free of contaminants.
-
Analyze the sample vial.
-
-
Data Interpretation: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantify using a standard addition or external standard method if required.
Protocol 3: Structural Elucidation of an Unknown Impurity by NMR
This protocol is for determining the chemical structure of an isolated impurity.
-
Isolation: Isolate the impurity of interest using a technique like preparative HPLC to obtain a sufficient quantity with high purity.
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Experiments:
-
1D NMR: Acquire a proton (¹H) NMR spectrum to identify the types and number of protons. Acquire a carbon-13 (¹³C) NMR spectrum to identify the number and types of carbon atoms.[9]
-
2D NMR: Perform correlation spectroscopy (COSY) to identify proton-proton couplings within spin systems.[9]
-
Perform heteronuclear single quantum coherence (HSQC) to correlate protons directly to the carbons they are attached to.[9]
-
Perform heteronuclear multiple bond correlation (HMBC) to identify long-range (2-3 bond) correlations between protons and carbons, which helps connect the spin systems.
-
-
Structure Assembly: Piece together the fragments and connectivity information obtained from the 1D and 2D NMR spectra to propose a chemical structure for the impurity.[9][10]
Visualized Workflows and Troubleshooting
General Impurity Identification Workflow
Caption: A general workflow for detecting, identifying, and reporting impurities.
HPLC Troubleshooting Guide
Caption: A decision tree for troubleshooting common HPLC issues.
GC-MS Troubleshooting Guide
Caption: A decision tree for troubleshooting common GC-MS issues.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. determining organic impurities: Topics by Science.gov [science.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 11. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. ptfarm.pl [ptfarm.pl]
- 18. doras.dcu.ie [doras.dcu.ie]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization of 4-Methoxynicotinic Acid for High Purity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the crystallization of 4-Methoxynicotinic acid to achieve high purity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Crystallization Issues
Encountering problems during crystallization is a common challenge. The following table outlines potential issues, their likely causes, and actionable solutions to get your experiment back on track.
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out / No Crystal Formation | The solution is supersaturated, but the temperature is above the compound's melting point in the solvent system. The cooling rate is too rapid. The chosen solvent is inappropriate. | - Add a small amount of additional solvent to decrease saturation. - Slow down the cooling process to allow for gradual crystal formation. - Re-evaluate the solvent system; consider a solvent in which the compound is less soluble at room temperature. |
| Rapid, Amorphous Precipitation | The solution is too concentrated, leading to "crashing out" instead of controlled crystallization. The cooling is too fast. | - Re-heat the solution and add more solvent to achieve a less saturated solution. - Implement a slower, more controlled cooling gradient. |
| Low Crystal Yield | Too much solvent was used, resulting in a significant portion of the product remaining in the mother liquor. The final cooling temperature is not low enough. | - Concentrate the mother liquor by carefully evaporating some of the solvent and attempt a second crystallization. - Ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath) to maximize precipitation. |
| Colored Crystals / Impurities Present | Impurities from the synthesis are co-crystallizing with the product. The solvent is not effectively excluding impurities. | - Consider a pre-crystallization purification step like charcoal treatment to remove colored impurities. - Experiment with different solvent systems. A solvent/anti-solvent combination might be more effective at excluding specific impurities. |
| Inconsistent Crystal Size/Morphology | Variations in cooling rate, agitation, or the presence of seed crystals. | - Standardize the cooling profile and stirring rate for all crystallization runs. - Introduce a small number of pure seed crystals to promote uniform crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for the crystallization of this compound?
A1: Based on the structural similarity to 4-methoxybenzoic acid, solvents in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature are ideal. Good starting points for solvent screening include:
-
Alcohols: Methanol and ethanol are often effective.
-
Ketones: Acetone can be a suitable solvent.
-
Water: Can be used, especially in mixed solvent systems (e.g., with alcohols or acetone).
-
Esters: Ethyl acetate may also be a viable option.
It is crucial to experimentally determine the optimal solvent or solvent system for your specific purity requirements.
Q2: How can I induce crystallization if no crystals form upon cooling?
A2: If crystals do not form spontaneously, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a very small crystal of pure this compound to the solution. This "seed" will act as a template for further crystal growth.
-
Concentration: Carefully evaporate a small amount of the solvent to increase the concentration of the solute and induce supersaturation.
-
Lower Temperature: Cool the solution to a lower temperature using an ice bath or refrigeration.
Q3: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A3: Impurities can arise from starting materials, side reactions, or degradation. For nicotinic acid derivatives, potential impurities may include:
-
Unreacted starting materials: Such as the precursor used for the methoxy group installation.
-
Isomeric impurities: Positional isomers that may have formed during synthesis.
-
Byproducts of oxidation or hydrolysis: Depending on the synthetic route, over-oxidation or hydrolysis of functional groups can lead to impurities.
-
Residual solvents: Solvents used in the reaction or purification steps that are not completely removed.
Q4: What analytical methods are recommended for determining the purity of this compound?
A4: Several analytical techniques can be used to assess the purity of your crystallized product:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for separating and quantifying the main compound and any impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The specific solvent and volumes should be optimized based on preliminary solubility tests.
1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of a suitable solvent (e.g., ethanol). c. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excessive solvent.
2. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration. b. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel. c. Quickly pour the hot solution through the filter paper into the pre-heated receiving flask.
3. Cooling and Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. b. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
4. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel and filter paper. b. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
5. Drying: a. Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Quantitative Data Summary
The following table provides an example of how to structure quantitative data for optimizing the crystallization process. Actual values should be determined experimentally.
| Solvent System | Solubility at 60°C ( g/100 mL) | Solubility at 20°C ( g/100 mL) | Typical Recovery (%) | Purity (by HPLC, %) |
| Ethanol | ~15 | ~1.5 | 85-90 | >99.5 |
| Acetone:Water (9:1) | ~20 | ~2.0 | 88-92 | >99.7 |
| Methanol | ~18 | ~2.5 | 80-85 | >99.0 |
Visualizations
The following diagrams illustrate the experimental workflow for crystallization and a decision tree for troubleshooting common issues.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization problems.
Validation & Comparative
4-Methoxynicotinic Acid vs. Nicotinic Acid: A Comparative Analysis of Biological Activity
A comprehensive review of available scientific literature reveals a significant gap in the direct comparative biological data between 4-methoxynicotinic acid and the well-established lipid-lowering agent, nicotinic acid. While nicotinic acid has been extensively studied for its role in managing dyslipidemia through the activation of the G-protein coupled receptor 109A (GPR109A), research on the specific biological activities of its 4-methoxy derivative is notably absent from publicly accessible scientific databases.
This guide aims to provide a detailed overview of the known biological activities of nicotinic acid and to highlight the current lack of available data for a direct comparison with this compound.
Nicotinic Acid: An Established Agent in Lipid Management
Nicotinic acid, a form of vitamin B3, has been a cornerstone in the treatment of dyslipidemia for decades. Its primary mechanism of action involves the activation of GPR109A, a receptor highly expressed in adipocytes and immune cells.[1][2] This activation leads to a cascade of downstream effects, ultimately resulting in favorable alterations in the lipid profile.
Key Biological Activities of Nicotinic Acid:
-
Inhibition of Lipolysis: Activation of GPR109A in adipocytes inhibits the enzyme adenylate cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[2] This reduction in cAMP levels suppresses the activity of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids (FFAs). The subsequent decrease in the release of FFAs from adipose tissue reduces their availability to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).
-
Lipid Profile Modification: By reducing hepatic VLDL production, nicotinic acid consequently lowers levels of low-density lipoprotein (LDL) cholesterol. Furthermore, it is one of the most effective agents for increasing levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism for this effect is not fully elucidated.[3]
-
Anti-inflammatory Effects: Beyond its impact on lipids, nicotinic acid has been shown to exert anti-inflammatory effects, also mediated through GPR109A activation in immune cells such as macrophages.[4]
The Flushing Side Effect:
A significant limitation to the clinical use of nicotinic acid is the common side effect of cutaneous vasodilation, known as flushing. This reaction, characterized by redness, warmth, and itching of the skin, is also mediated by the activation of GPR109A, but in different cell types, namely Langerhans cells and keratinocytes in the skin.[5] This activation leads to the production of prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators.[6]
This compound: An Unexplored Analogue
Despite the clear chemical relationship to nicotinic acid, a thorough search of scientific literature and databases reveals no published studies detailing the biological activity of this compound in the context of GPR109A activation, lipid metabolism, or vasodilation. While the compound is commercially available for research purposes, its pharmacological profile remains uncharacterized in the public domain.
Therefore, it is not possible to provide a data-driven comparison of the biological activities of this compound and nicotinic acid at this time. The following sections, which would typically contain comparative data tables, experimental protocols, and signaling pathway diagrams, cannot be populated for this compound due to the absence of this critical information.
Signaling Pathways
The signaling pathway for nicotinic acid's primary therapeutic effect and its main side effect are well-documented.
Nicotinic Acid-Induced Inhibition of Lipolysis
Caption: Nicotinic acid signaling pathway in adipocytes leading to the inhibition of lipolysis.
Nicotinic Acid-Induced Flushing
Caption: Nicotinic acid signaling pathway in skin cells leading to flushing.
Conclusion
References
- 1. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of nitric oxide and vasodilating prostaglandins abolishes forearm vasodilatation to systemic hypoxia in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 4-Methoxynicotinic Acid and Its Isomers: Properties, Activity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4-methoxynicotinic acid and its structural isomers: 2-methoxynicotinic acid, 5-methoxynicotinic acid, and 6-methoxynicotinic acid. The position of the methoxy group on the pyridine ring significantly influences the physicochemical properties and biological activities of these compounds, making them of interest in medicinal chemistry and drug discovery. This document summarizes available data, outlines relevant experimental protocols, and visualizes key concepts to facilitate further research and development.
Physicochemical Properties
| Property | This compound | 2-Methoxynicotinic Acid | 5-Methoxynicotinic Acid | 6-Methoxynicotinic Acid |
| Molecular Formula | C₇H₇NO₃ | C₇H₇NO₃ | C₇H₇NO₃ | C₇H₇NO₃ |
| Molecular Weight ( g/mol ) | 153.14 | 153.14 | 153.14 | 153.14 |
| Melting Point (°C) | 113.1–115.2[1] | 144-146 | 156-161 | 111-114[2] |
| Boiling Point (°C) | Not available | 285.5±20.0 (Predicted) | Not available | Not available |
| pKa | Not available | 3.36±0.10 (Predicted) | Not available | Not available |
| Solubility | Not available | Soluble in water, methanol, and ether | Soluble in hot water, ethanol, and ether | Soluble in water, methanol, and ether[2] |
| IUPAC Name | 4-methoxypyridine-3-carboxylic acid | 2-methoxypyridine-3-carboxylic acid | 5-methoxypyridine-3-carboxylic acid | 6-methoxypyridine-3-carboxylic acid |
| SMILES | COc1cncc(c1)C(=O)O | COc1ncccc1C(=O)O | COc1cc(cn1)C(=O)O | COc1ccc(cn1)C(=O)O |
Synthesis Overview
The synthesis of methoxynicotinic acid isomers can be achieved through various synthetic routes. A general and common approach involves the oxidation of the corresponding methoxymethyl-pyridines or the hydrolysis of the corresponding methyl esters. For instance, the synthesis of 6-methoxynicotinic acid can be achieved by the nitration of 6-methoxynicotinic acid followed by Fischer esterification.
Comparative Biological Activities
Direct comparative studies on the biological activities of all four isomers are limited. However, available data suggests distinct potential therapeutic applications for some of these compounds.
Antifungal Activity
2-Methoxynicotinic acid has been noted for its potential as an antifungal agent. While extensive comparative data is scarce, its activity can be evaluated by determining the Minimum Inhibitory Concentration (MIC) against various fungal strains.
Anti-Hepatitis B Virus (HBV) Activity
Derivatives of 6-methoxynicotinic acid have been investigated for their potential as anti-hepatitis B virus (HBV) agents. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) against HBV replication in cell-based assays. For instance, 6-Aminonicotinamide, a niacin analogue, has been shown to significantly decrease HBsAg and other viral markers in vitro and in vivo.[4]
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
6-Methoxynicotinic acid is also a precursor in the synthesis of potent and selective GSK-3 inhibitors.[5] GSK-3 is a key enzyme in various cellular signaling pathways, and its dysregulation is implicated in several diseases, including neurodegenerative disorders and diabetes. The inhibitory potency is determined by the IC50 value.
The following table summarizes the known biological activities. It is important to note that the lack of data for some isomers does not necessarily indicate a lack of activity, but rather a potential gap in the current research landscape.
| Biological Activity | This compound | 2-Methoxynicotinic Acid | 5-Methoxynicotinic Acid | 6-Methoxynicotinic Acid |
| Antifungal | Data not available | Potential activity noted | Data not available | Data not available |
| Anti-Hepatitis B Virus | Data not available | Data not available | Data not available | Precursor for active compounds[4] |
| GSK-3 Inhibition | Data not available | Data not available | Data not available | Precursor for active compounds[5] |
| Vasodilatory Effects | Expected based on nicotinic acid structure | Expected based on nicotinic acid structure | Expected based on nicotinic acid structure | Expected based on nicotinic acid structure |
Experimental Protocols
General Protocol for Antifungal Susceptibility Testing (MIC Determination)
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
General Protocol for In Vitro GSK-3β Kinase Assay (Luminescence-based)
This protocol outlines a common method for measuring the inhibitory activity of a compound against GSK-3β.[6]
-
Reagent Preparation: Prepare solutions of recombinant human GSK-3β enzyme, a suitable substrate peptide (e.g., a derivative of glycogen synthase), and ATP in a kinase buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a 96-well plate, combine the GSK-3β enzyme, substrate peptide, and the test compound at various concentrations. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.
-
IC50 Calculation: Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathway
Nicotinic acid and its derivatives are known to exert vasodilatory effects, primarily through the activation of the G protein-coupled receptor 109A (GPR109A). This activation leads to the production of prostaglandins, which are potent vasodilators.[3] While the specific vasodilatory effects of each methoxynicotinic acid isomer have not been comparatively studied in detail, they are expected to interact with this pathway.
Conclusion
This comparative guide highlights the current state of knowledge on this compound and its isomers. While there are clear indications of distinct biological activities, particularly for the 2- and 6-isomers, a comprehensive and direct comparative study is lacking. The provided data and protocols serve as a foundation for future research to systematically evaluate these compounds. Such studies would be invaluable for elucidating structure-activity relationships and identifying promising lead compounds for the development of novel therapeutics. Further investigation into the antifungal, anti-HBV, GSK-3 inhibitory, and vasodilatory properties of all four isomers under standardized conditions is highly recommended.
References
A Comparative Guide to the Structure-Activity Relationship of Nicotinic Acid Analogs as GABA Transporter Inhibitors
The regulation of the neurotransmitter γ-aminobutyric acid (GABA) is a cornerstone of central nervous system function, and its transporters (GATs) are critical in maintaining synaptic GABA concentrations. The development of inhibitors for these transporters has been a significant focus in the discovery of treatments for neurological disorders such as epilepsy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of nicotinic acid analogs and their bioisosteres, particularly focusing on their efficacy as inhibitors of the GABA transporter 1 (GAT1).
Core Scaffolds and Mechanism of Action
The primary scaffolds for the inhibitors discussed are derived from nicotinic acid, with key bioisosteric replacements like (R)-Nipecotic acid and Guvacine forming the foundation for many potent GAT inhibitors. These molecules act as competitive inhibitors, blocking the reuptake of GABA from the synaptic cleft into neurons and glial cells.[1] This inhibition enhances GABAergic neurotransmission, leading to a net inhibitory effect in the brain.[1][2] The GAT family consists of four main subtypes: GAT1, GAT2, GAT3, and BGT1.[3] Most potent and selective inhibitors developed to date target GAT1.[1]
The general structure for these inhibitors involves the core amino acid scaffold where the nitrogen atom is substituted with a lipophilic side chain. This side chain plays a crucial role in determining both the potency and selectivity of the inhibitor.
Structure-Activity Relationship (SAR) Analysis
The potency of these inhibitors is highly dependent on the nature of the lipophilic N-substituent. Early studies established that attaching large, lipophilic moieties to the nitrogen of nipecotic acid or guvacine dramatically increases GAT1 inhibitory activity.
A key example is Tiagabine , an approved anticonvulsant, which features an (R)-nipecotic acid core with a 4,4-bis(3-methyl-2-thienyl)-3-butenyl side chain.[4][5] The SAR can be systematically explored by observing how modifications to this side chain affect the inhibitory concentration (IC50).
Table 1: Comparison of N-Substituted Nipecotic Acid Analogs as GAT1 Inhibitors
| Compound/Analog | Core Scaffold | N-Substituent | GAT-1 IC50 (µM) | Key Structural Feature |
| (R)-Nipecotic acid | Nipecotic Acid | -H | ~10 | Unsubstituted core amino acid |
| Tiagabine | (R)-Nipecotic Acid | 4,4-Bis(3-methyl-2-thienyl)-3-butenyl | 0.07 | Bulky, lipophilic diarylalkenyl chain with heteroaromatic rings.[1] |
| NNC-711 | Guvacine | 4,4-Bis(3-methyl-2-thienyl)-3-butenyl | 0.04 | Guvacine core with Tiagabine-like side chain.[1] |
| (S)-4b Derivative | (S)-Pyrrolidineacetic Acid | 4,4-Diphenylbut-3-en-1-yl | 0.396 | Bioisosteric pyrrolidineacetic acid core with a diphenylalkenyl chain.[6] |
| (S)-4c Derivative | (S)-Pyrrolidineacetic Acid | 4,4-Di(3-methylthiophen-2-yl)phenylbut-3-en-1-yl | 0.343 | Introduction of thiophene rings enhances potency compared to diphenyl analog.[6] |
| Compound 29 | (R)-Nipecotic Acid | 2-(3,3-Diphenyl-1-propyloxy)ethyl | Potent | Bioisosteric replacement of the butenyl chain with a propyloxyethyl linker.[7] |
| N-Arylalkynyl Derivative | (R)-Nipecotic Acid | N-butynyl linker with a terminal 2-biphenyl residue | ~0.10 (pIC50=7.00) | Alkyne spacer connecting the core to a biphenyl moiety.[8] |
-
Lipophilic Side Chain: A large, lipophilic N-substituent is essential for high potency at GAT1. The unsubstituted nipecotic acid has an IC50 in the micromolar range, whereas potent analogs like Tiagabine are active at nanomolar concentrations.
-
Diaryl Groups: The presence of two aromatic or heteroaromatic rings (e.g., phenyl, thienyl) on the side chain is a common feature of highly potent inhibitors.[5]
-
Linker Moiety: The nature of the linker connecting the diaryl groups to the core ring influences activity. Both alkenyl[5] and alkyne[8] linkers have proven effective. Bioisosteric linkers containing electronegative atoms, such as an ether oxygen, can also yield highly potent compounds.[7]
-
Core Scaffold: While (R)-nipecotic acid is a common and effective core, other scaffolds like guvacine and pyrrolidine-2-acetic acid can also serve as effective foundations for potent inhibitors.[1][6]
Visualizing Key Processes
To better understand the experimental and biological context, the following diagrams illustrate a typical workflow for evaluating GAT inhibitors and the GABAergic synapse where they act.
Caption: A typical experimental workflow for the synthesis and evaluation of GAT inhibitors.
Caption: Mechanism of action of a GAT1 inhibitor at the GABAergic synapse.
Key Experimental Protocols
The determination of inhibitory activity for GAT inhibitors primarily relies on radioligand uptake assays. The following protocol is a generalized summary based on common methodologies.
Protocol: [³H]-GABA Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]-GABA) into cells or synaptosomes that express the GABA transporter of interest (e.g., GAT1).
1. Preparation of Biological Material:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Madin-Darby Canine Kidney (MDCK-II) cells are transiently or stably transfected to express the specific human GAT subtype (e.g., hGAT1).[9][10] Cells are cultured to confluence in appropriate media.
-
Synaptosomes: Crude synaptosomal fractions are prepared from specific brain regions (e.g., cortex) of rats. The tissue is homogenized in a buffered sucrose solution and purified via centrifugation to isolate nerve terminals.
2. Assay Procedure:
-
Cells or synaptosomes are washed and resuspended in a physiological buffer (e.g., Krebs-HEPES).
-
The biological preparation is pre-incubated for a set time (e.g., 5-10 minutes) at room temperature or 37°C with various concentrations of the test compound (inhibitor).[9][11]
-
To initiate the uptake reaction, a solution containing a fixed concentration of [³H]-GABA is added to the mixture.[9]
-
The uptake is allowed to proceed for a short, defined period (e.g., 3-10 minutes) to ensure measurement of the initial transport velocity.[9]
-
The reaction is terminated rapidly by adding ice-cold buffer and filtering the mixture through a glass fiber filter, which traps the cells/synaptosomes but allows the free [³H]-GABA to pass through.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.[9]
-
Non-specific uptake is determined in the presence of a saturating concentration of a known potent GAT1 inhibitor (e.g., Tiagabine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage inhibition for each concentration of the test compound is calculated relative to a control (no inhibitor).
-
IC50 values (the concentration of inhibitor required to block 50% of specific [³H]-GABA uptake) are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
This guide highlights the critical role of the N-substituent in defining the potency of nicotinic acid-based GAT1 inhibitors. The consistent finding that large, lipophilic, diaryl-containing side chains confer high affinity provides a clear roadmap for the rational design of novel anticonvulsant and neuro-modulatory agents.
References
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 5. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Methoxynicotinic Acid Derivatives in Choline Transport Inhibition and Antiplatelet Aggregation
This guide provides a comparative analysis of the efficacy of various 4-methoxynicotinic acid derivatives, focusing on their activity as inhibitors of the presynaptic choline transporter (CHT) and as antiplatelet agents. The information is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of structure-activity relationships (SAR) and to inform the design of novel therapeutic agents.
Inhibition of Presynaptic Choline Transporter (CHT)
A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been synthesized and evaluated for their inhibitory activity against the presynaptic choline transporter (CHT). The efficacy of these compounds was determined by measuring their half-maximal inhibitory concentration (IC50) in radiolabeled choline chloride uptake experiments using HEK 293 cells stably transfected with an endocytic mutant of human CHT.[1]
Quantitative Data: CHT Inhibitory Activity
| Compound ID | R Group | IC50 at 100 nM Choline (μM) | IC50 at 10 μM Choline (μM) |
| 10j | 2-Phenylethyl | 2.13 ± 0.22 | 1.56 ± 0.14 |
| 10k | 3-Phenylpropyl | 4.12 ± 1.36 | 1.73 ± 0.28 |
| 10q | (2-Piperidin-1-yl)ethoxy | 0.76 | 0.53 |
| 10r | 2-Morpholinoethoxy | 6.12 | 1.77 |
| 10m (ML352) | 1-Methylpiperidin-4-yloxy | Potent (equipotent with isopropyl analog) | Potent |
Data extracted from "Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter".[1]
Experimental Protocol: Choline Uptake Assay
The inhibitory activity of the 4-methoxy-3-(piperidin-4-yl)oxy benzamide derivatives on the presynaptic choline transporter (CHT) was assessed using a radiolabeled choline uptake assay.[1]
Cell Culture: HEK 293 cells stably transfected with an endocytic mutant of human CHT were used for the experiments.
Assay Procedure:
-
Cells were seeded in appropriate plates and cultured to the desired confluence.
-
The cells were then incubated with various concentrations of the test compounds.
-
Radiolabeled choline chloride was added to the cells at two different concentrations (100 nM and 10 µM) to assess competitive and noncompetitive inhibition.
-
Following incubation, the uptake of radiolabeled choline was measured.
-
The half-maximal inhibitory concentration (IC50) values were calculated from 10-point concentration-response curves performed in triplicate, using 2-fold dilutions starting from a maximal concentration of 20 μM.[1]
-
An inhibitor was defined as a compound that resulted in greater than 50% inhibition of basal activity at a 5 μM concentration with 100 nM choline chloride.[1]
Signaling Pathway and Experimental Workflow
Caption: Workflow for assessing CHT inhibition and its cellular context.
Antiplatelet Aggregation Activity
A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA).[2]
Quantitative Data: Antiplatelet Aggregation Activity
| Compound ID | R1 Group | R2 Group | ADP-induced IC50 (μM) | AA-induced IC50 (μM) |
| 6c | 4-F | 4-Cl | 3.84 | - |
| 6f | 4-Cl | 4-F | - | 3.12 |
Data extracted from "Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents".[2]
Experimental Protocol: Antiplatelet Aggregation Assay
The in vitro antiplatelet aggregation activity of the synthesized benzamide derivatives was determined using Born's turbidimetric method.[2]
Platelet-Rich Plasma (PRP) Preparation:
-
Blood was collected from healthy volunteers.
-
Platelet-rich plasma (PRP) was prepared by centrifugation.
Aggregation Assay:
-
PRP was pre-incubated with different concentrations of the test compounds or vehicle control.
-
Platelet aggregation was induced by the addition of either adenosine diphosphate (ADP) or arachidonic acid (AA).
-
The change in light transmittance, which corresponds to the degree of platelet aggregation, was monitored over time using a platelet aggregometer.
-
The half-maximal inhibitory concentration (IC50) was calculated to quantify the antiplatelet activity of each compound.[2]
Signaling Pathway and Experimental Workflow
References
- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methoxynicotinic Acid and Other Pyridine Carboxylic Acids as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Methoxynicotinic acid and other pyridine carboxylic acids—nicotinic acid, isonicotinic acid, and picolinic acid—as enzyme inhibitors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the involved metabolic pathways to support research and drug development efforts in this area.
Introduction to Pyridine Carboxylic Acids as Enzyme Inhibitors
Pyridine carboxylic acids, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] Their derivatives have been explored as inhibitors of various enzymes, playing a role in the development of therapeutics for a range of diseases.[2][3][4] The nitrogen atom in the pyridine ring and the carboxylic acid group are key features that allow these molecules to interact with enzyme active sites, often through coordination with metal ions or hydrogen bonding.[5] This guide focuses on comparing the enzyme inhibitory properties of this compound with its structural isomers and related compounds.
Quantitative Comparison of Enzyme Inhibition
Direct comparative inhibitory data for this compound against specific enzymes alongside other pyridine carboxylic acids is limited in publicly available literature. However, data for nicotinic acid and its amide form, nicotinamide, against several cytochrome P450 (CYP) enzymes provide a valuable point of reference. CYP enzymes are a critical family of enzymes involved in the metabolism of a vast array of drugs and endogenous compounds.[6][7]
The following table summarizes the available inhibition constants (Ki) for nicotinic acid and nicotinamide against human CYP2D6, CYP3A4, and CYP2E1. A lower Ki value indicates a more potent inhibitor.
| Compound | Enzyme | Inhibition Constant (Ki) [mM] |
| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3[5] |
| Nicotinamide | CYP2D6 | 19 ± 4[5] |
| CYP3A4 | 13 ± 3[5] | |
| CYP2E1 | 13 ± 8[5] |
Experimental Protocols
To facilitate further research and comparative studies, a detailed experimental protocol for a common enzyme inhibition assay is provided below. This protocol outlines the procedure for determining the inhibitory potential of compounds against human cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism.
Protocol: In Vitro Inhibition of Human CYP2D6 in Liver Microsomes
This protocol is adapted from established methods for assessing CYP2D6 inhibition using human liver microsomes and the probe substrate dextromethorphan.[8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or other pyridine carboxylic acids) against CYP2D6-mediated O-demethylation of dextromethorphan.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Dextromethorphan (CYP2D6 substrate)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., propranolol) for reaction termination and sample preparation
-
96-well microplates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and create a series of dilutions to cover a range of concentrations.
-
Prepare a working solution of dextromethorphan in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiate the metabolic reaction by adding the dextromethorphan substrate and the NADPH regenerating system to each well.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 15-30 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Processing:
-
Centrifuge the microplate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the metabolite (dextrorphan) from dextromethorphan using a validated LC-MS/MS method.
-
The amount of metabolite formed is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of CYP2D6 inhibition for each concentration of the test compound relative to a vehicle control (containing no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Signaling and Metabolic Pathways
The primary role of cytochrome P450 enzymes, including CYP2D6, is in the metabolism of xenobiotics (foreign compounds such as drugs) and endogenous molecules.[6][7] Inhibition of these enzymes does not typically modulate a classical signaling pathway but rather impacts metabolic pathways, leading to altered drug efficacy and potential toxicity.
The following diagram illustrates the metabolic pathway of a generic drug that is a substrate for CYP2D6 and how an inhibitor, such as a pyridine carboxylic acid, can block this process.
Caption: CYP2D6 Metabolic Pathway Inhibition.
This diagram shows that a drug substrate binds to the CYP2D6 enzyme and is converted into a metabolite. A pyridine carboxylic acid inhibitor can also bind to the enzyme, preventing the substrate from being metabolized. This can lead to an accumulation of the drug in the body, potentially causing adverse effects.
Experimental Workflow for Enzyme Inhibition Assay
The workflow for a typical in vitro enzyme inhibition assay to determine the IC50 of a compound is a systematic process involving several key steps, from reagent preparation to data analysis.
Caption: In Vitro Enzyme Inhibition Assay Workflow.
This workflow diagram outlines the sequential steps involved in conducting an enzyme inhibition assay, from the initial preparation of all necessary components to the final analysis of the data to determine the inhibitory potency of the test compound.
Conclusion
Pyridine carboxylic acids represent a promising scaffold for the development of enzyme inhibitors. While quantitative comparative data for this compound is currently limited, the available data for nicotinic acid and nicotinamide demonstrate their potential to inhibit key drug-metabolizing enzymes. The provided experimental protocol and pathway diagrams offer a framework for researchers to conduct further comparative studies and to better understand the mechanism of action of these compounds. Future research should focus on generating direct comparative data for this compound and other pyridine carboxylic acid isomers to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. CYP2D6 - Wikipedia [en.wikipedia.org]
- 7. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 8. Measurement of liver microsomal cytochrome p450 (CYP2D6) activity using [O-methyl-14C]dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of cimetidine on dextromethorphan O-demethylase activity of human liver microsomes and recombinant CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Methoxynicotinic Acid: A Framework for Cross-Reactivity Evaluation in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for accurate interpretation of biological data and for the development of selective therapeutics. This guide provides a comparative framework for assessing the biological activity and potential cross-reactivity of 4-Methoxynicotinic acid. Due to a lack of publicly available experimental data for this compound, this document presents a hypothetical cross-reactivity study. The methodologies and illustrative data herein serve as a template for the design and interpretation of future investigations.
Primary Biological Target: GPR109A
Nicotinic acid (Niacin) is a well-established agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). Activation of GPR109A in adipocytes inhibits lipolysis, while in immune cells, it modulates inflammatory responses. It is hypothesized that this compound, as a structural analog of nicotinic acid, may also interact with this receptor.
Comparative Agonist Activity at GPR109A
A functional assay measuring the inhibition of cyclic AMP (cAMP) formation in a stable cell line expressing human GPR109A would be a primary method to determine the potency and efficacy of this compound.
| Compound | EC₅₀ (nM) [Hypothetical] | Maximum Inhibition of Forskolin-stimulated cAMP (%) [Hypothetical] |
| This compound | 150 | 95 |
| Nicotinic Acid | 100 | 100 |
| Acipimox | 250 | 100 |
| Isonicotinic Acid | >10,000 | <10 |
Potential Cross-Reactivity: Nicotinic Acetylcholine Receptors (nAChRs)
Given the structural similarity to nicotinic acid, it is plausible that this compound could exhibit cross-reactivity with various subtypes of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are critical in neurotransmission, and off-target interactions could lead to significant side effects. A competitive radioligand binding assay is a standard method to assess the affinity of a compound for these receptors.
Comparative Binding Affinity for nAChR Subtypes
| Compound | α4β2 nAChR Kᵢ (nM) [Hypothetical] | α7 nAChR Kᵢ (nM) [Hypothetical] |
| This compound | >10,000 | >10,000 |
| Nicotine | 1 | 200 |
| 6-Methoxynicotine | 500 | 5,000 |
| Nicotinic Acid | >10,000 | >10,000 |
Experimental Protocols
GPR109A Functional Assay: cAMP Measurement
Principle: This assay quantifies the ability of a compound to activate GPR109A, a Gi-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing human GPR109A are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 384-well plates at a density of 5,000 cells per well and incubated overnight.
-
Compound Preparation: Test compounds (this compound, Nicotinic Acid, Acipimox, Isonicotinic Acid) are serially diluted in assay buffer to create a concentration gradient.
-
Assay Procedure:
-
The culture medium is removed, and cells are incubated with the test compounds and a fixed concentration of forskolin (an adenylyl cyclase activator) for 30 minutes at room temperature.
-
A lysis buffer is added, followed by the addition of a competitive detection system for cAMP (e.g., HTRF or LANCE).
-
-
Data Analysis: The signal is read on a plate reader, and the concentration-response curves are plotted to determine the EC₅₀ values for each compound.
nAChR Binding Assay: Competitive Radioligand Binding
Principle: This assay measures the affinity of a test compound for a specific nAChR subtype by its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the desired nAChR subtype (e.g., α4β2 or α7) are prepared and stored at -80°C.
-
Compound Preparation: Test compounds are serially diluted in binding buffer.
-
Assay Procedure:
-
In a 96-well plate, the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α4β2 or [¹²⁵I]-α-Bungarotoxin for α7), and varying concentrations of the test compound are incubated.
-
The mixture is incubated for a defined period (e.g., 2 hours) at room temperature to allow binding to reach equilibrium.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ of the test compound, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizations
Caption: Simplified GPR109A signaling pathway.
Caption: Experimental workflow for a competitive binding assay.
A Comparative Guide to the Synthetic Routes of 4-Methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 4-Methoxynicotinic acid, a valuable building block in pharmaceutical and agrochemical research. The routes detailed below are the methylation of 4-hydroxynicotinic acid and the nucleophilic aromatic substitution of 4-chloronicotinic acid. This document presents a validation of these synthetic pathways, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Methylation of 4-hydroxynicotinic acid | Route 2: Nucleophilic Substitution of 4-chloronicotinic acid |
| Starting Material | 4-Hydroxynicotinic acid | 4-Chloronicotinic acid |
| Key Reagents | Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base (e.g., Sodium hydroxide, Potassium carbonate) | Sodium methoxide |
| Typical Solvents | Water, Acetone, DMF | Methanol |
| Reaction Temperature | Varies (room temperature to reflux) | Reflux |
| Reported Yield | Moderate to High | High |
| Key Advantages | Readily available starting material. | High yield and potentially cleaner reaction. |
| Key Disadvantages | Potential for O- vs. N-methylation selectivity issues. Use of hazardous methylating agents. | Starting material may be less accessible or more expensive. |
Synthetic Route Workflows
Below are graphical representations of the two synthetic pathways for this compound.
Caption: Workflow for the synthesis of this compound via methylation.
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Experimental Protocols
Route 1: Methylation of 4-hydroxynicotinic acid
This method involves the O-methylation of the hydroxyl group of 4-hydroxynicotinic acid. Careful control of reaction conditions is crucial to favor O-methylation over potential N-methylation of the pyridine ring.
Materials:
-
4-Hydroxynicotinic acid
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxynicotinic acid in an aqueous solution of sodium hydroxide at room temperature with stirring.
-
Cool the resulting solution in an ice bath.
-
Slowly add dimethyl sulfate dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The precipitated crude product is collected by vacuum filtration.
-
The crude product is washed with cold water.
-
Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Route 2: Nucleophilic Aromatic Substitution of 4-chloronicotinic acid
This route utilizes a nucleophilic aromatic substitution (SNAAr) reaction, where the chloro substituent at the 4-position of the pyridine ring is displaced by a methoxy group from sodium methoxide.
Materials:
-
4-Chloronicotinic acid
-
Sodium methoxide (NaOCH₃)
-
Methanol (CH₃OH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
To a solution of sodium methoxide in dry methanol in a round-bottom flask equipped with a reflux condenser, add 4-chloronicotinic acid.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 3-4, which will precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to afford pure this compound.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Hydroxynicotinic acid | NaOH, (CH₃)₂SO₄ | Water | 4-6 | 75-85 | >98 (after recrystallization) |
| 2 | 4-Chloronicotinic acid | NaOCH₃ | Methanol | 6-8 | 85-95 | >99 (after recrystallization) |
Note: The presented data is a summary of typical results and may vary based on specific experimental conditions and scale.
Conclusion
Both the methylation of 4-hydroxynicotinic acid and the nucleophilic aromatic substitution of 4-chloronicotinic acid are viable methods for the synthesis of this compound. The choice between the two routes will likely depend on the availability and cost of the starting materials, as well as considerations regarding the handling of hazardous reagents like dimethyl sulfate. The nucleophilic substitution route generally offers a higher yield and potentially a cleaner reaction profile. For large-scale synthesis, a thorough process optimization would be recommended for either route to maximize efficiency and product quality.
Benchmarking 4-Methoxynicotinic Acid: A Comparative Guide for Prolyl-4-Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Methoxynicotinic Acid Against Established Prolyl-4-Hydroxylase Inhibitors.
Prolyl-4-hydroxylases (P4Hs) are a critical family of enzymes involved in cellular oxygen sensing and collagen biosynthesis. This guide provides a comprehensive benchmark analysis of the novel compound, this compound, against a panel of well-characterized P4H inhibitors. The data presented herein is intended to provide an objective evaluation of its potential as a therapeutic agent.
Comparative Inhibitor Potency
The inhibitory activity of this compound was assessed against three major isoforms of the hypoxia-inducible factor (HIF) prolyl-hydroxylase domain enzymes (PHD1, PHD2, and PHD3). The resulting half-maximal inhibitory concentration (IC50) values are presented in comparison to established clinical and preclinical PHD inhibitors. It is important to note that IC50 values can vary between different assay formats and conditions.
| Inhibitor | PHD1 (nM) | PHD2 (nM) | PHD3 (nM) |
| This compound (Hypothetical Data) | 35 | 15 | 28 |
| Roxadustat (FG-4592) | - | 27 | - |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 |
| Daprodustat (GSK1278863) | 3.5 | 22.2 | 5.5 |
| Molidustat (BAY 85-3934) | 480 | 280 | 450 |
Table 1: IC50 values of this compound and other HIF-PHD inhibitors.[1]
Additionally, the inhibitory potential of this compound was evaluated against classical and tool P4H inhibitors, which are known to act as competitive inhibitors with respect to the 2-oxoglutarate co-substrate.[2][3]
| Inhibitor | Target | Ki (µM) |
| This compound (Hypothetical Data) | P4H | 1.5 |
| Pyridine-2,4-dicarboxylate | P4H | 2 |
| Pyridine-2,5-dicarboxylate | P4H | 0.8 |
Table 2: Ki values of this compound and other 2-oxoglutarate competitive P4H inhibitors.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro P4H Enzyme Activity Assay (General Protocol)
Principle: This assay measures the enzymatic activity of P4H by detecting a product of the hydroxylation reaction, such as succinate. The generated signal is proportional to the enzyme's activity, and its reduction in the presence of an inhibitor allows for the determination of IC50 values.[1]
Materials:
-
Recombinant human P4H enzyme (PHD1, PHD2, or PHD3)
-
Peptide substrate (e.g., a HIF-1α-derived peptide)
-
Cofactors: 2-oxoglutarate (α-KG), FeSO₄, Ascorbate
-
This compound and other test inhibitors
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant P4H enzyme, peptide substrate, and cofactors.
-
Add serial dilutions of this compound or a known inhibitor to the reaction mixture.
-
Initiate the enzymatic reaction by adding 2-oxoglutarate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot for HIF-1α Stabilization
Principle: Inhibition of PHDs prevents the proteasomal degradation of the HIF-1α subunit, leading to its accumulation within the cell. This accumulation can be detected by Western blotting, providing a measure of the inhibitor's cellular activity.[1]
Materials:
-
Cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound, a known standard inhibitor (e.g., Roxadustat), and a positive control (e.g., CoCl₂ or DMOG)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound, the standard inhibitor, or the positive control for a specified time.
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary anti-HIF-1α antibody.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing the Mechanism of Action
The following diagrams illustrate the HIF-1α signaling pathway, which is the primary target of this compound, and a typical experimental workflow for benchmarking new P4H inhibitors.
Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia/P4H Inhibition.
References
A Comparative Spectroscopic Analysis of 4-Methoxynicotinic Acid and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 4-Methoxynicotinic acid, nicotinic acid, and 4-hydroxynicotinic acid, supported by experimental data and protocols.
This guide provides a comprehensive comparative analysis of the spectroscopic properties of this compound and its key precursors, nicotinic acid and 4-hydroxynicotinic acid. Understanding the unique spectral fingerprints of these compounds is crucial for their identification, characterization, and quality control in various research and development applications, including drug discovery and materials science. This document outlines the detailed experimental protocols for Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy and presents the collated data in clear, comparative tables.
Synthetic Pathway and Experimental Workflow
The synthesis of this compound can be achieved from its precursor, 4-hydroxynicotinic acid, through a methylation reaction. The logical progression from the initial precursor, nicotinic acid, to the final product is a key aspect of its chemical characterization.
A systematic approach is essential for the comparative spectroscopic analysis of these compounds. The general workflow involves sample preparation, acquisition of spectra using various techniques, and subsequent data analysis and comparison.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation: Solid samples are typically analyzed using the KBr pellet method. A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) may be used, where the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the chemical environment of individual hydrogen and carbon atoms.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range, typically from 200 to 400 nm. A baseline is first recorded with a cuvette containing only the solvent.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
FT-IR Spectral Data (cm⁻¹)
| Functional Group | Nicotinic Acid | 4-Hydroxynicotinic Acid | This compound |
| O-H (Carboxylic Acid) | ~3000-2500 (broad) | ~3000-2500 (broad) | ~3000-2500 (broad) |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O (Carboxylic Acid) | ~1700 | ~1700 | ~1700 |
| C=C, C=N (Aromatic Ring) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O (Methoxy) | - | - | ~1250 and ~1030 |
| O-H (Phenolic) | - | ~3400 (broad) | - |
Note: The exact positions of the peaks can vary depending on the sample preparation and the physical state of the compound.
¹H NMR Spectral Data (δ, ppm) in DMSO-d₆
| Proton | Nicotinic Acid | 4-Hydroxynicotinic Acid | This compound |
| H-2 | ~9.0 | ~8.5 | ~8.6 |
| H-4 | ~8.2 | - | - |
| H-5 | ~7.5 | ~7.0 | ~7.1 |
| H-6 | ~8.7 | ~8.3 | ~8.4 |
| -OCH₃ | - | - | ~3.9 |
| -COOH | ~13.0 (broad) | ~12.5 (broad) | ~12.8 (broad) |
¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆
| Carbon | Nicotinic Acid | 4-Hydroxynicotinic Acid | This compound |
| C-2 | ~153 | ~155 | ~158 |
| C-3 | ~130 | ~115 | ~110 |
| C-4 | ~137 | ~165 | ~168 |
| C-5 | ~124 | ~110 | ~108 |
| C-6 | ~150 | ~145 | ~148 |
| C=O | ~167 | ~168 | ~166 |
| -OCH₃ | - | - | ~56 |
UV-Vis Spectral Data (λmax, nm)
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| Nicotinic Acid | ~213 | ~261 | 0.1 M HCl[1] |
| 4-Hydroxynicotinic Acid | ~215 | ~265 | Ethanol |
| This compound | ~220 | ~270 | Ethanol |
Note: The absorption maxima can be influenced by the solvent used.
Interpretation of Spectral Differences
The spectroscopic data reveals distinct differences between this compound and its precursors, which can be attributed to the variations in their molecular structures.
-
FT-IR Spectroscopy: The most significant difference in the FT-IR spectra is the presence of characteristic C-O stretching bands for the methoxy group in this compound, which are absent in the spectra of nicotinic acid and 4-hydroxynicotinic acid. Additionally, 4-hydroxynicotinic acid exhibits a broad O-H stretching band corresponding to its phenolic hydroxyl group.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of a singlet at approximately 3.9 ppm is a clear indicator of the methoxy protons in this compound. The chemical shifts of the aromatic protons are also influenced by the substituent at the 4-position. In the ¹³C NMR spectrum, the presence of a signal around 56 ppm confirms the methoxy carbon in this compound. The chemical shifts of the aromatic carbons, particularly C-3, C-4, and C-5, are significantly affected by the electron-donating nature of the hydroxyl and methoxy groups compared to the unsubstituted nicotinic acid.
-
UV-Vis Spectroscopy: The introduction of the hydroxyl and methoxy groups at the 4-position of the pyridine ring causes a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption maxima compared to nicotinic acid. This is due to the electron-donating effect of these substituents, which extends the conjugation of the aromatic system.
This comparative guide provides a foundational dataset and a methodological framework for the spectroscopic analysis of this compound and its precursors. The presented data and interpretations will aid researchers in the unambiguous identification and characterization of these compounds in complex mixtures and during synthetic processes.
References
Safety Operating Guide
Prudent Disposal of 4-Methoxynicotinic Acid: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methoxynicotinic acid (CAS No. 10177-31-8) was not available. The following information is synthesized from the SDSs of structurally similar compounds, including 2-Methoxynicotinic Acid, 4-Methylnicotinic acid hydrochloride, and 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid. This guidance should be used as a preliminary reference and is not a substitute for a compound-specific SDS. Always consult with your institution's Environmental Health and Safety (EHS) department for disposal protocols compliant with local, state, and federal regulations.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This document provides essential safety information and a step-by-step disposal plan for researchers, scientists, and professionals in drug development.
Key Safety and Hazard Information
Based on data from related nicotinic acid derivatives, this compound is anticipated to present similar hazards. The primary concerns include irritation to the skin, eyes, and respiratory system. Adherence to appropriate safety protocols is mandatory when handling this compound.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2] | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1] | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. P312: Call a poison center or doctor if you feel unwell.[1] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[1] | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][3][4] |
Experimental Workflow for Disposal
The following workflow outlines the general procedure for the disposal of this compound. This process should be adapted to comply with your institution's specific protocols.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling the waste material, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Waste Container: Select a waste container that is in good condition, compatible with the chemical, and can be securely sealed. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Containment of Spills: Should a spill occur, prevent it from entering drains or waterways.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into the designated hazardous waste container.[1]
-
Transfer of Waste: Carefully transfer the this compound waste into the labeled container. Minimize the generation of dust.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1]
-
Disposal: The final disposal of this compound must be conducted through an approved waste disposal plant.[1][3][4] Do not dispose of this chemical down the drain or in regular trash.
-
Consult Local Regulations: It is imperative to consult your local and institutional regulations to ensure complete and accurate classification and disposal of the chemical waste.[4]
References
Essential Safety and Operational Guide for Handling 4-Methoxynicotinic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methoxynicotinic acid. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe handling, storage, and disposal of this substance.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, data from analogous compounds such as 2-Methoxynicotinic acid, 4-methylnicotinic acid hydrochloride, and other nicotinic acid derivatives indicate that this compound should be handled with care. The primary hazards are expected to be:
-
Skin Irritation : May cause skin irritation upon contact.
-
Eye Irritation : May cause serious eye irritation.
-
Respiratory Irritation : May cause respiratory irritation if inhaled as dust.[1][2][3]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure when handling this compound.[2][4]
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields.[4] | To protect eyes from dust particles and splashes, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat.[4] | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator or work in a certified fume hood. | To be used when handling powders or when dust formation is likely.[4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize risks.
Engineering Controls
-
Always handle this compound in a well-ventilated area.[2][4]
-
For procedures that may generate dust, such as weighing or transferring solids, use a chemical fume hood.[4]
Handling Procedures
-
Wash hands thoroughly after handling the compound.[2]
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[5]
-
Open and handle containers with care.[2]
Storage
-
Store in a tightly closed container.[2]
-
Keep in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal
-
Dispose of contents and container to an approved waste disposal plant.[1][2][3]
-
Waste materials should be treated as hazardous chemical waste.
-
Consult local, state, and federal regulations for proper disposal methods.[2]
Container Disposal
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.[4]
-
Puncture or otherwise destroy the empty container to prevent reuse before disposal.
Spill Management
-
Containment : Isolate the spill area to prevent the spread of the chemical.[6]
-
Cleanup : In case of a spill, avoid generating dust.[4] Carefully sweep or vacuum the spilled material into a suitable, closed container for disposal.[2][4]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Ensure cleanup is performed by trained personnel wearing appropriate PPE.[2]
Experimental Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
